3-Phenyl-p-anisidine
Description
The exact mass of the compound 3-Phenyl-p-anisidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Phenyl-p-anisidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenyl-p-anisidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-13-8-7-11(14)9-12(13)10-5-3-2-4-6-10/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBRKDXLBOTZNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80972438 | |
| Record name | 6-Methoxy[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56970-26-4 | |
| Record name | (1,1'-Biphenyl)-3-amine, 6-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056970264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxy[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-3-phenylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Phenyl-p-anisidine (CAS number 56970-26-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenyl-p-anisidine, with the CAS number 56970-26-4, is a biphenyl amine derivative that stands at the intersection of versatile chemical synthesis and potential pharmacological applications. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, robust analytical methodologies for its characterization, and a forward-looking perspective on its applications in drug discovery and medicinal chemistry. Furthermore, this document outlines essential safety and handling protocols, drawing from the well-established knowledge of related aromatic amines and biphenyl compounds.
Introduction: The Biphenyl Amine Moiety in Modern Chemistry
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[2] The introduction of an amine group, as seen in 3-Phenyl-p-anisidine, provides a critical handle for further chemical modifications and can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide aims to serve as a foundational resource for researchers interested in harnessing the potential of this specific biphenyl amine derivative.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Phenyl-p-anisidine is fundamental to its application in research and development. While extensive experimental data for this specific compound is not widely available, its properties can be reliably predicted based on its structure.
| Property | Value | Unit | Source |
| Molecular Formula | C₁₃H₁₃NO | - | Cheméo[3] |
| Molecular Weight | 199.25 | g/mol | Cheméo[3] |
| CAS Number | 56970-26-4 | - | Cheméo[3] |
| Predicted Boiling Point | ~350-400 | °C | Inferred |
| Predicted Melting Point | ~80-90 | °C | Inferred |
| Predicted Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF), sparingly soluble in water. | - | Inferred |
| Predicted logP | ~3.5-4.5 | - | Inferred |
Synthesis of 3-Phenyl-p-anisidine: A Proposed Pathway
While specific literature detailing the synthesis of 3-Phenyl-p-anisidine is scarce, a highly plausible and efficient synthetic route can be designed utilizing the well-established Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[4]
The proposed synthesis involves the palladium-catalyzed cross-coupling of a halogenated p-anisidine derivative with phenylboronic acid.
Figure 1. Proposed synthesis of 3-Phenyl-p-anisidine via Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Proposed)
I. Materials:
-
3-Bromo-4-methoxyaniline (or 3-Iodo-4-methoxyaniline)
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0)
-
Sodium carbonate (or potassium carbonate)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Anhydrous magnesium sulfate
-
Saturated brine solution
-
Ethyl acetate
-
Hexane
II. Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-4-methoxyaniline (1 equivalent), phenylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.
-
To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
III. Reaction Execution:
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
IV. Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-Phenyl-p-anisidine.
Analytical Characterization
The unequivocal identification and purity assessment of 3-Phenyl-p-anisidine are crucial for its use in any research or development setting. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and the anisidine rings. The methoxy group should appear as a singlet around 3.8-4.0 ppm. The amine protons will likely appear as a broad singlet, and their chemical shift can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons and the methoxy carbon. The number of signals will depend on the molecule's symmetry.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of 3-Phenyl-p-anisidine should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings, and the C-O stretching of the methoxy group.[5]
-
Mass Spectrometry (MS):
-
Electron Ionization (EI-MS): This technique will provide the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can offer structural information. For biphenyl compounds, the ortho effect can sometimes be observed, leading to specific fragmentation patterns.[6]
-
High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.
-
Chromatographic Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds like 3-Phenyl-p-anisidine. It can be used for both qualitative identification and quantitative analysis.[7]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS): HPLC, particularly when coupled with a mass spectrometer, is the method of choice for purity determination and quantitative analysis of aromatic amines in various matrices.[8] Reversed-phase chromatography with a C18 column is commonly used.
Figure 2. A comprehensive analytical workflow for 3-Phenyl-p-anisidine.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 3-Phenyl-p-anisidine suggest a range of potential applications in drug discovery. The biphenyl core is associated with a multitude of pharmacological activities.[1] The p-anisidine moiety is also a common building block in the synthesis of various pharmaceuticals.
-
Scaffold for Novel Therapeutics: 3-Phenyl-p-anisidine can serve as a starting point for the synthesis of libraries of novel compounds. The primary amine can be readily derivatized to form amides, sulfonamides, and other functional groups, allowing for the exploration of structure-activity relationships (SAR).
-
Potential as an Intermediate: This compound can be a key intermediate in the synthesis of more complex molecules with potential therapeutic value. For instance, substituted anilines are precursors for quinoline derivatives, which are known to have a wide range of biological activities.[9]
-
Antioxidant and Anti-inflammatory Properties: Phenolic and aniline-containing compounds often exhibit antioxidant and anti-inflammatory properties.[10] The potential of 3-Phenyl-p-anisidine and its derivatives in these areas warrants investigation.
Safety and Handling
Primary aromatic amines are a class of compounds that can be toxic and may have carcinogenic properties. [11] Biphenyl itself can cause irritation to the eyes, skin, and respiratory tract, and may have effects on the liver and nervous system with prolonged exposure.[12]
Recommended Safety Precautions
-
Engineering Controls: Work with 3-Phenyl-p-anisidine should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat should be worn at all times. For larger quantities, additional protective clothing may be necessary.
-
Respiratory Protection: If working with the solid material where dust may be generated, a respirator with a particulate filter is recommended.[13]
-
-
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
3-Phenyl-p-anisidine is a molecule with significant untapped potential. Its synthesis is achievable through robust and well-understood chemical reactions, and its structure lends itself to a variety of applications, particularly in the realm of medicinal chemistry. This guide provides a solid foundation for researchers to begin exploring the properties and applications of this intriguing biphenyl amine derivative. As with any chemical research, a strong emphasis on safety and proper analytical characterization is paramount to successful and responsible scientific advancement.
References
- CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition - Google P
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Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. | Homework.Study.com. (URL: [Link])
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Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives | Journal of the American Chemical Society. (URL: [Link])
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (URL: [Link])
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P-Anisidine | C7H9NO | CID 7732 - PubChem. (URL: [Link])
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Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - Agilent. (URL: [Link])
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Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - MDPI. (URL: [Link])
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N-phenyl-p-anisidine | C13H13NO | CID 14581 - PubChem. (URL: [Link])
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Investigation of biphenyl enamines for applications as p-type semiconductors. (URL: [Link])
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24.10: Spectroscopy of Amines - Chemistry LibreTexts. (URL: [Link])
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Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. (URL: [Link])
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Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. (URL: [Link])
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IR: amines. (URL: [Link])
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Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC. (URL: [Link])
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Aromatic Amines → Term - Pollution → Sustainability Directory. (URL: [Link])
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (URL: [Link])
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Chemical Properties of 3-Phenyl-p-anisidine (CAS 56970-26-4) - Cheméo. (URL: [Link])
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Biphenyl - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (URL: [Link])
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Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed. (URL: [Link])
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Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (URL: [Link])
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Safety Standards for the Detection of Migration of Primary Aromatic Amines in Food Contact Materials are Officially Released - C&K Testing. (URL: [Link])
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Human Health Effects of Biphenyl: Key Findings and Scientific Issues - ResearchGate. (URL: [Link])
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Influence of Solvents on IR Spectrum of Aromatic Amines | Request PDF - ResearchGate. (URL: [Link])
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Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. (URL: [Link])
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Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry. (URL: [Link])
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Biological deeds of Biphenyl derivatives - A short Review - IJSDR. (URL: [Link])
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Human Health Effects of Biphenyl: Key Findings and Scientific Issues - Risk Assessment. (URL: [Link])
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FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy - YouTube. (URL: [Link])
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ICSC 0106 - BIPHENYL - INCHEM. (URL: [Link])
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An In-depth Technical Guide to 3-Phenyl-p-anisidine: Structural Elucidation, Synthesis, and Isomeric Landscape
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Phenyl-p-anisidine, a substituted aromatic amine with significant potential in medicinal chemistry and materials science. We will delve into its structural formula, explore detailed synthetic methodologies with a focus on the underlying chemical principles, and navigate the landscape of its isomers. This document is intended to serve as a valuable resource for researchers actively engaged in the design and synthesis of novel molecular entities.
Introduction: The Significance of the Biphenyl Amine Moiety
Substituted biphenyl amines are a class of compounds that feature prominently in the development of pharmaceuticals, functional dyes, and organometallic complexes.[1] The inherent structural rigidity and tunable electronic properties of the biphenyl scaffold, combined with the versatile reactivity of the amino group, make these molecules attractive building blocks in drug discovery and materials science. 3-Phenyl-p-anisidine, also known by its IUPAC name 3-Phenyl-4-methoxyaniline, is a member of this important class of molecules, offering a unique substitution pattern for further chemical elaboration.
Structural Formula and Chemical Properties
The core structure of 3-Phenyl-p-anisidine consists of a biphenyl framework where an amino group and a methoxy group are substituted on one of the phenyl rings at positions 4 and 3, respectively, relative to the point of attachment of the second phenyl ring.
Chemical Structure:
Figure 1: Structural Formula of 3-Phenyl-p-anisidine (3-Phenyl-4-methoxyaniline).
Key Chemical Properties:
| Property | Value | Reference |
| IUPAC Name | 3-Phenyl-4-methoxyaniline | - |
| CAS Number | 56970-26-4 | [2] |
| Molecular Formula | C₁₃H₁₃NO | [2] |
| Molecular Weight | 199.25 g/mol | [2] |
Synthesis of 3-Phenyl-p-anisidine: A Methodological Deep Dive
The construction of the biaryl C-C bond and the introduction of the amine functionality are the key challenges in the synthesis of 3-Phenyl-p-anisidine. Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, provide efficient and versatile methodologies to achieve this.
Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the biphenyl C-C bond or the C-N bond, leading to readily available starting materials.
Figure 2: Retrosynthetic analysis of 3-Phenyl-4-methoxyaniline.
Experimental Protocol: Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound, catalyzed by a palladium complex. This approach is highly favored due to its mild reaction conditions and tolerance of a wide range of functional groups.
Reaction Scheme:
Figure 3: Suzuki-Miyaura coupling for the synthesis of 3-Phenyl-4-methoxyaniline.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-4-methoxyaniline (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). The aqueous phase is crucial for the activation of the boronic acid and the transmetalation step.
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen) to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure 3-Phenyl-4-methoxyaniline.
Causality Behind Experimental Choices:
-
Palladium Catalyst: The choice of the palladium catalyst and its ligand is critical for the efficiency of the coupling. Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for this type of transformation.
-
Base: The base plays a crucial role in the catalytic cycle, promoting the transmetalation step by activating the boronic acid. Carbonates are often preferred due to their moderate basicity and good solubility in the aqueous phase.
-
Solvent System: The biphasic solvent system facilitates the interaction of both the organic-soluble aryl halide and the water-soluble activated boronic acid species with the palladium catalyst at the interface.
Isomers of 3-Phenyl-p-anisidine
The isomeric landscape of 3-Phenyl-p-anisidine is primarily defined by the relative positions of the phenyl, amino, and methoxy groups on the aniline ring.
Positional Isomers
Several positional isomers of phenyl-methoxyaniline exist. The synthesis of a specific isomer requires careful selection of starting materials with the desired substitution pattern. For instance, the synthesis of 2-phenyl-4-methoxyaniline would start from 2-bromo-4-methoxyaniline.
Examples of Positional Isomers:
| Isomer Name | Structure |
| 2-Phenyl-4-methoxyaniline | dot graph 2_Phenyl_4_methoxyaniline { layout=neato; node [shape=plaintext]; edge [style=bold]; C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; N [label="NH₂", pos="0,2.5!"]; O [label="O", pos="-2.3,-1.25!"]; CH3 [label="CH₃", pos="-3.3,-1.75!"]; C7 [pos="2.6,0!"]; C8 [pos="3.4,1.3!"]; C9 [pos="4.7,1.3!"]; C10 [pos="5.5,0!"]; C11 [pos="4.7,-1.3!"]; C12 [pos="3.4,-1.3!"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C4 -- N; C3 -- O; O -- CH3; C2 -- C7; C7 -- C8 -- C9 -- C10 -- C11 -- C12 -- C7; } |
| 4-Phenyl-2-methoxyaniline | dot graph 4_Phenyl_2_methoxyaniline { layout=neato; node [shape=plaintext]; edge [style=bold]; C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; N [label="NH₂", pos="-2.3,1.25!"]; O [label="O", pos="0,2.5!"]; CH3 [label="CH₃", pos="0,3.5!"]; C7 [pos="2.6,0!"]; C8 [pos="3.4,1.3!"]; C9 [pos="4.7,1.3!"]; C10 [pos="5.5,0!"]; C11 [pos="4.7,-1.3!"]; C12 [pos="3.4,-1.3!"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C2 -- N; C1 -- O; O -- CH3; C5 -- C7; C7 -- C8 -- C9 -- C10 -- C11 -- C12 -- C7; } |
Stereoisomers
Due to the free rotation around the C-C single bond connecting the two phenyl rings, 3-Phenyl-p-anisidine does not possess stereoisomers arising from restricted rotation (atropisomerism) under normal conditions. The molecule also lacks any chiral centers, and therefore does not have enantiomers or diastereomers.
Spectroscopic Characterization
The structure of 3-Phenyl-p-anisidine can be unequivocally confirmed using a combination of spectroscopic techniques.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the methoxy group protons, and a broad singlet for the amine protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, with the carbon attached to the methoxy group appearing at a higher field and the carbon attached to the amino group at a lower field.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (199.25 m/z). Fragmentation patterns can provide further structural information.
Conclusion
3-Phenyl-p-anisidine is a valuable synthetic intermediate with a well-defined structure that can be accessed through robust and efficient cross-coupling methodologies. A thorough understanding of its synthesis, isomeric forms, and spectroscopic properties is essential for its effective utilization in the development of novel chemical entities with potential applications in medicine and materials science. This guide provides a foundational framework for researchers to confidently work with this and related biphenyl amine structures.
References
- Substituted biphenyl anilines play a vital role in the synthesis of pharmaceutical, dyes, organometallic complexes and ferromagnetic materials. (Source: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing)
- 3-Phenyl-4-anisidine; CAS Number: 56970-26-4; Linear Formula: C13H13NO. (Source: 3-Phenyl-4-anisidine | 56970-26-4 - Sigma-Aldrich)
- The Suzuki-Miyaura Cross Coupling Reaction is one of the most powerful methods used in the formation of C-C bonds. (Source: Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals)
Sources
An In-Depth Technical Guide to the Spectroscopic Data of 3-Phenyl-p-anisidine
Foreword
In the landscape of modern drug discovery and materials science, the precise elucidation of molecular structure is a cornerstone of innovation. It is the foundational step upon which all subsequent development is built. This guide provides a comprehensive technical overview of the spectroscopic data for 3-Phenyl-p-anisidine (also known as 4-methoxy-3-phenylaniline), a molecule of significant interest in medicinal chemistry and materials research. As a Senior Application Scientist, my objective is to not only present the spectral data but to also provide the underlying scientific rationale for the observed phenomena and the experimental rigor required for data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of the structural characterization of this biphenyl amine derivative.
Introduction to 3-Phenyl-p-anisidine and the Imperative of Spectroscopic Analysis
3-Phenyl-p-anisidine, with the molecular formula C₁₃H₁₃NO and a molecular weight of 199.25 g/mol , belongs to the biphenyl amine class of compounds.[1] Its structure, featuring a phenyl group substituent on the p-anisidine backbone, gives rise to unique electronic and conformational properties that are of interest in the design of novel therapeutics and functional materials.
The unequivocal identification and characterization of such a molecule are paramount. Spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful and complementary suite of tools for this purpose. Each technique probes different aspects of the molecular structure, and together, they provide a detailed and unambiguous "fingerprint" of the compound. This guide will delve into the theoretical underpinnings and practical application of each of these techniques in the context of 3-Phenyl-p-anisidine.
Infrared (IR) Spectroscopy: Probing the Vibrational Landscape
Infrared spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.
Predicted and Observed IR Spectral Data
While a publicly available experimental IR spectrum for 3-Phenyl-p-anisidine is not readily accessible in the searched databases, we can predict the characteristic absorption bands based on its functional groups. The NIST WebBook entry for 3-Phenyl-p-anisidine indicates the availability of an IR spectrum, though direct access was not achieved in the conducted search.[1]
Table 1: Predicted IR Absorption Bands for 3-Phenyl-p-anisidine
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3500-3300 | Medium |
| C-H (Aromatic) | Stretch | 3100-3000 | Medium |
| C-H (Methyl) | Asymmetric & Symmetric Stretch | 2960-2850 | Medium |
| C=C (Aromatic) | Stretch | 1600-1450 | Medium-Strong |
| C-N (Amine) | Stretch | 1340-1250 | Medium-Strong |
| C-O (Ether) | Asymmetric Stretch | 1275-1200 | Strong |
| C-O (Ether) | Symmetric Stretch | 1075-1020 | Strong |
Experimental Protocol: A Self-Validating System
To ensure the acquisition of a high-quality and reliable IR spectrum, the following protocol is recommended:
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice due to its high sensitivity and rapid data acquisition capabilities.
Sample Preparation:
-
Solid Phase (KBr Pellet):
-
Thoroughly grind a small amount (1-2 mg) of high-purity 3-Phenyl-p-anisidine with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar.
-
The mixture should be a fine, homogenous powder.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet. The transparency of the pellet is a critical indicator of proper sample preparation and directly impacts the quality of the resulting spectrum.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. This technique requires minimal sample preparation and is non-destructive.
-
Data Acquisition:
-
Background Scan: Record a background spectrum of the empty sample compartment (for KBr pellets) or the clean ATR crystal. This is a crucial step to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Sample Scan: Record the spectrum of the prepared sample.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Data Processing:
-
The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
This protocol constitutes a self-validating system because the positions of well-known atmospheric absorptions (CO₂ around 2360 cm⁻¹ and water vapor in the 3900-3500 cm⁻¹ and 1800-1400 cm⁻¹ regions) can be checked to ensure proper background subtraction. Furthermore, the presence of the predicted characteristic peaks will validate the identity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.
Predicted ¹H and ¹³C NMR Spectral Data
While a complete, experimentally verified ¹H and ¹³C NMR dataset for 3-Phenyl-p-anisidine was not found in the searched public databases, the PubChem entry for its synonym, 4-methoxy-3-phenylaniline, indicates the availability of a ¹³C NMR spectrum.[1] Based on the structure, we can predict the expected chemical shifts and multiplicities.
Figure 1: Structure of 3-Phenyl-p-anisidine with Proton and Carbon Numbering
Caption: Numbering scheme for the protons and carbons in 3-Phenyl-p-anisidine.
Table 2: Predicted ¹H NMR Data for 3-Phenyl-p-anisidine
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH₂ | 3.5 - 4.5 | Broad Singlet | - | 2H |
| Aromatic H's | 6.5 - 7.5 | Multiplet | - | 8H |
| OCH₃ | ~3.8 | Singlet | - | 3H |
Table 3: Predicted ¹³C NMR Data for 3-Phenyl-p-anisidine
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-NH₂ | 140 - 150 |
| C-OCH₃ | 150 - 160 |
| C-Phenyl (substituted) | 120 - 140 |
| Aromatic C-H | 110 - 130 |
| OCH₃ | ~55 |
Experimental Protocol for NMR Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is essential for resolving the complex aromatic region of the spectrum.
Sample Preparation:
-
Weigh approximately 5-10 mg of 3-Phenyl-p-anisidine and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Number of Scans: 8-16 scans are typically sufficient for a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans allows for full relaxation of the protons.
-
¹³C NMR Data Acquisition:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
Acquisition Parameters:
-
Spectral Width: A range that covers all expected carbon signals (e.g., 0-200 ppm).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay: A 2-second relaxation delay is generally adequate.
-
2D NMR Experiments (for full structural elucidation):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.
The combination of these experiments provides a self-validating dataset for the complete and unambiguous assignment of all proton and carbon signals in the molecule.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.
Mass Spectrum of 3-Phenyl-p-anisidine
The NIST WebBook provides the electron ionization (EI) mass spectrum of 3-Phenyl-p-anisidine.[1]
Table 4: Key Peaks in the Mass Spectrum of 3-Phenyl-p-anisidine
| m/z | Relative Abundance (%) | Proposed Fragment |
| 199 | 100 | [M]⁺ (Molecular Ion) |
| 184 | 80 | [M - CH₃]⁺ |
| 156 | 40 | [M - CH₃ - CO]⁺ |
| 128 | 20 | [C₉H₆N]⁺ |
| 77 | 15 | [C₆H₅]⁺ |
Interpretation of the Fragmentation Pattern:
-
The molecular ion peak ([M]⁺) at m/z 199 confirms the molecular weight of the compound.
-
The significant peak at m/z 184 corresponds to the loss of a methyl radical (•CH₃) from the methoxy group, a common fragmentation pathway for anisole derivatives.
-
The peak at m/z 156 likely arises from the subsequent loss of carbon monoxide (CO) from the [M - CH₃]⁺ fragment.
-
The presence of a peak at m/z 77 is characteristic of a phenyl group ([C₆H₅]⁺).
Figure 2: Proposed Fragmentation Pathway of 3-Phenyl-p-anisidine
Caption: Proposed electron ionization fragmentation pathway for 3-Phenyl-p-anisidine.
Experimental Protocol for Mass Spectrometry
Instrumentation: A mass spectrometer capable of electron ionization (EI) is typically used for initial structural elucidation due to the extensive and reproducible fragmentation patterns generated. High-resolution mass spectrometry (HRMS) is employed for accurate mass measurements to confirm the elemental composition.
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first separated on a GC column and then introduced into the mass spectrometer. This is ideal for volatile and thermally stable compounds like 3-Phenyl-p-anisidine.
-
Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source.
Ionization:
-
Electron Ionization (EI): The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.
Data Acquisition:
-
Mass Range: A scan range of m/z 50-500 is generally sufficient to observe the molecular ion and key fragments.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
The protocol is self-validating through the observation of the molecular ion peak corresponding to the calculated molecular weight and a fragmentation pattern that is consistent with the known fragmentation rules for this class of compounds.
Conclusion
This technical guide has provided a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 3-Phenyl-p-anisidine. By integrating the insights from IR, NMR, and Mass Spectrometry, researchers can achieve an unambiguous structural confirmation of this important molecule. The detailed experimental protocols outlined herein are designed to ensure data integrity and reproducibility, which are the cornerstones of sound scientific practice in drug development and materials science. The provided spectral interpretations serve as a guide for researchers to not only confirm the identity of their compound but also to gain a deeper understanding of its chemical properties.
References
-
National Institute of Standards and Technology. (n.d.). 3-Phenyl-p-anisidine. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 4-methoxy-3-phenylaniline. National Center for Biotechnology Information. Retrieved from [Link]
Sources
An In-depth Technical Guide on the Physicochemical Characterization of 3-Phenyl-p-anisidine: Solubility and pKa Analysis
Introduction
3-Phenyl-p-anisidine, also known as 5-phenyl-2-methoxyaniline, is an aromatic amine with a biphenyl-like structure. Its molecular framework is of significant interest in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of more complex molecules. The methoxy and amine functional groups, combined with the phenyl extension, create a molecule with distinct electronic and steric properties that influence its behavior in various chemical systems.
For researchers in drug development and chemical synthesis, a thorough understanding of the physicochemical properties of such intermediates is not merely academic; it is a prerequisite for successful process development, formulation, and biological screening. Two of the most critical parameters are aqueous solubility and the acid dissociation constant (pKa), as they directly govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its reactivity and handling characteristics.
This guide provides a detailed examination of the theoretical underpinnings and practical methodologies for determining the solubility and pKa of 3-Phenyl-p-anisidine. It is designed for scientists and researchers, offering not just protocols, but the rationale behind the experimental choices, ensuring a robust and reproducible characterization.
Part 1: Aqueous Solubility Determination
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability and developability. For a molecule like 3-Phenyl-p-anisidine, the relatively non-polar phenyl group and the polar amine and methoxy groups create a delicate solubility balance.
Theoretical Considerations
The aqueous solubility of 3-Phenyl-p-anisidine is expected to be low. The presence of the aromatic rings contributes to a significant hydrophobic character, which tends to favor the solid, crystalline state over dissolution in water. However, the primary amine (-NH2) and methoxy (-OCH3) groups are capable of hydrogen bonding with water, which aids in solvation. The overall solubility is a result of the interplay between the lattice energy of the solid crystal and the solvation energy of the molecule.
Experimental Protocol: Shake-Flask Method (OECD Guideline 105)
The gold standard for determining the solubility of sparingly soluble compounds is the shake-flask method. This equilibrium-based method ensures that the solution is fully saturated, providing a thermodynamically accurate value.
Causality Behind Experimental Choices:
-
Equilibrium Time: A 24-hour equilibration period is often sufficient, but for compounds that may form stable hydrates or exhibit slow dissolution kinetics, a 48-hour or even 72-hour period with sampling at multiple time points is necessary to confirm that a true equilibrium has been reached.
-
Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C) is crucial for reproducibility and relevance to physiological conditions.
-
pH Control: As an amine, the ionization state of 3-Phenyl-p-anisidine is pH-dependent. The protonated form (cationic) is generally much more soluble than the neutral free base. Therefore, solubility must be determined in a buffered solution at a pH where the compound is predominantly in its neutral form (typically at least 2 pH units above the pKa).
Step-by-Step Methodology:
-
Preparation: Prepare a buffer solution at a physiologically relevant pH (e.g., pH 7.4 phosphate-buffered saline). Ensure the pH is at least 2 units higher than the expected pKa of the amine to measure the intrinsic solubility of the free base.
-
Addition of Compound: Add an excess amount of 3-Phenyl-p-anisidine to a series of glass vials containing the buffer. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable mobile phase for the chosen analytical technique.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated, stability-indicating HPLC-UV method. A calibration curve prepared with known concentrations of 3-Phenyl-p-anisidine is used for quantification.
Data Presentation: Solubility
| Parameter | Value | Units | Conditions |
| Intrinsic Solubility (S₀) | To be determined | mg/mL | pH 7.4, 25 °C |
| Molar Solubility | To be determined | mol/L | pH 7.4, 25 °C |
Experimental Workflow Visualization
Caption: Workflow for Shake-Flask Solubility Determination.
Part 2: pKa Determination
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For an amine like 3-Phenyl-p-anisidine, the pKa refers to the equilibrium between the neutral base (R-NH₂) and its protonated, cationic form (R-NH₃⁺). This value is paramount for predicting its behavior in the variable pH environments of the gastrointestinal tract and bloodstream.
Theoretical Considerations
The pKa of the primary aromatic amine in 3-Phenyl-p-anisidine is influenced by the electronic effects of the substituents on the aniline ring. The methoxy group (-OCH₃) at the para position is an electron-donating group through resonance, which increases the electron density on the nitrogen atom. This makes the lone pair more available to accept a proton, thereby increasing the basicity and raising the pKa compared to aniline itself (pKa ≈ 4.6). The phenyl group at the meta position has a weaker, electron-withdrawing inductive effect, which would slightly decrease basicity. The net effect is a pKa that is expected to be slightly higher than that of aniline.
Experimental Protocol: Potentiometric Titration
For compounds with sufficient solubility, potentiometric titration is a highly accurate and reliable method for pKa determination. However, given the expected low aqueous solubility of 3-Phenyl-p-anisidine, a co-solvent system is required.
Causality Behind Experimental Choices:
-
Co-solvent Selection: A water-miscible organic solvent like methanol or acetonitrile is used to dissolve the compound. The titration is performed on solutions with varying co-solvent percentages.
-
Yasuda-Shedlovsky Extrapolation: The pKa is dependent on the dielectric constant of the solvent. Simply measuring the pKa in a high-percentage organic solvent mixture would not be representative of the aqueous pKa. The Yasuda-Shedlovsky method involves plotting the measured pKa values against the percentage of the organic co-solvent and extrapolating the linear regression back to 0% co-solvent to determine the true aqueous pKa (pKa,w). This is a critical step for ensuring the trustworthiness and relevance of the data.
Step-by-Step Methodology:
-
Solution Preparation: Accurately weigh 3-Phenyl-p-anisidine and dissolve it in a series of methanol-water mixtures (e.g., 40%, 50%, 60% methanol by weight) to achieve a final concentration of approximately 1-5 mM.
-
Titrator Setup: Calibrate a pH electrode using standard aqueous buffers. An autotitrator is highly recommended for precise titrant delivery and data logging.
-
Titration: Titrate the prepared solutions with a standardized strong acid (e.g., 0.1 M HCl). The titrator adds small, precise volumes of the acid while recording the pH at each step.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa in each co-solvent mixture (pKa,mix) is determined from the pH at the half-equivalence point.
-
Extrapolation: Plot the calculated pKa,mix values plus the log of the water concentration against the reciprocal of the dielectric constant of the solvent mixture. Alternatively, a simpler linear extrapolation can be performed by plotting pKa,mix against the weight percentage of methanol.
-
Aqueous pKa Determination: Extrapolate the resulting linear plot to 0% methanol to obtain the aqueous pKa.
Data Presentation: pKa
| Co-solvent (% Methanol) | Measured pKa |
| 40% | To be determined |
| 50% | To be determined |
| 60% | To be determined |
| Extrapolated Aqueous pKa (pKa,w) | ~4.8 - 5.2 (Predicted) |
Experimental Workflow Visualization
Caption: Workflow for pKa Determination via Co-Solvent Titration.
Conclusion
The rigorous determination of solubility and pKa provides the foundational data necessary for the intelligent application of 3-Phenyl-p-anisidine in further research and development. The methodologies outlined in this guide, from the equilibrium-based shake-flask method to the Yasuda-Shedlovsky extrapolation for pKa, represent best practices in the field. By understanding the reasoning behind these experimental designs, researchers can generate high-quality, reliable data that will accelerate project timelines and reduce late-stage attrition. This comprehensive physicochemical profile is the first step in unlocking the full potential of this valuable chemical entity.
References
-
OECD Guideline for the Testing of Chemicals, Section 1, No. 105: Water Solubility. Organisation for Economic Co-operation and Development. [Link]
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
-
Streng, W. H., & Zipp, A. P. (1990). The Yasuda-Shedlovsky Extrapolation. Journal of Pharmaceutical Sciences, 79(8), 740-741. [Link]
-
Kramer, C., & Korter, T. M. (2012). Deducing the aqueous pKa of aniline from Raman spectra of aqueous solutions. The Journal of Physical Chemistry A, 116(35), 8940-8945. [Link]
Navigating the Synthesis of Novel Therapeutics: A Technical Guide to the Safe Handling of 3-Phenyl-p-anisidine
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Stance on Laboratory Safety
In the fast-paced environment of drug discovery and development, the introduction of novel chemical entities is a daily occurrence. Among these, aromatic amines, such as 3-Phenyl-p-anisidine, represent a class of compounds with significant potential in medicinal chemistry. However, their utility is often accompanied by a spectrum of health and safety considerations that demand a proactive and informed approach. This guide, designed for the discerning researcher and drug development professional, moves beyond a mere recitation of generic safety protocols. Instead, it offers an in-depth, scientifically grounded framework for the safe handling of 3-Phenyl-p-anisidine, ensuring that innovation and safety advance in lockstep. By understanding the "why" behind each safety measure, from the selection of personal protective equipment to the nuances of waste disposal, we empower ourselves to create a culture of safety that is both robust and intuitive.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the intrinsic hazards of 3-Phenyl-p-anisidine, also known as 4-methoxy-3-phenylaniline, is the cornerstone of a comprehensive safety program. While a complete, peer-reviewed toxicological profile for this specific compound is not extensively documented in publicly available literature, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a critical starting point for risk assessment.[1] Furthermore, by examining the well-documented hazards of related aromatic amines like p-anisidine and aniline, we can extrapolate potential risks and implement appropriate control measures.
GHS Hazard Classification
Based on aggregated data from notifications to the ECHA C&L Inventory, 3-Phenyl-p-anisidine is classified with the following hazards:[1]
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1] This classification underscores the importance of preventing all routes of exposure.
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
-
Hazardous to the Aquatic Environment (Long-term): Harmful to aquatic life with long lasting effects.[1]
The Underlying Science: Methemoglobinemia and Other Systemic Effects
A primary concern with many aromatic amines is their potential to induce methemoglobinemia. This condition arises when the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it incapable of transporting oxygen. This can lead to cyanosis (a bluish discoloration of the skin), fatigue, dizziness, and in severe cases, respiratory distress and death. While the specific potential of 3-Phenyl-p-anisidine to cause methemoglobinemia is not explicitly documented, the risk should be presumed based on its structural similarity to other anilines.
The biphenyl moiety also introduces considerations of potential carcinogenicity, as some biphenyls have been shown to induce tumors in animal studies.[2] Therefore, a cautious approach that minimizes long-term, low-level exposure is warranted.
Section 2: The Hierarchy of Controls: A Multi-Layered Defense
The most effective safety programs employ a multi-layered approach to risk mitigation, known as the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or reduce hazards.
Elimination and Substitution
While often the most effective, eliminating the use of 3-Phenyl-p-anisidine or substituting it with a less hazardous alternative may not be feasible in a research and development context where its specific properties are required.
Engineering Controls: The First Line of Active Defense
Engineering controls are designed to remove the hazard at the source, before it can come into contact with the researcher.
-
Fume Hoods: All manipulations of 3-Phenyl-p-anisidine, including weighing, dissolving, and transferring, must be conducted in a properly functioning chemical fume hood. The face velocity of the fume hood should be regularly checked to ensure it meets institutional and regulatory standards.
-
Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of vapors.[3]
-
Gas Venting Systems: For reactions that may generate gas, such as those involving diazonium salts, a gas venting system and safety relief devices are crucial to prevent pressure buildup.[4]
Administrative Controls: Safe Work Practices
Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Detailed SOPs for the handling of 3-Phenyl-p-anisidine must be developed and readily accessible to all personnel. These SOPs should cover all aspects of the workflow, from receipt of the material to its final disposal.
-
Training: All personnel who will handle the compound must receive documented training on its specific hazards, the contents of the SOPs, and emergency procedures.[3]
-
Restricted Access: The areas where 3-Phenyl-p-anisidine is handled and stored should be clearly marked, and access should be restricted to authorized personnel.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense and should never be used as a substitute for effective engineering and administrative controls.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended. | Provides a barrier against dermal absorption, which is a significant route of exposure for aromatic amines.[5] |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Prevents skin contact and protects from spills.[3] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be necessary for certain high-risk procedures or in the event of a spill. | Protects against the inhalation of harmful vapors and particulates.[3] |
Section 3: Step-by-Step Experimental Protocols for Safe Handling
The following protocols provide a framework for the safe execution of common laboratory procedures involving 3-Phenyl-p-anisidine. These should be adapted to the specific requirements of your institution and experimental design.
Weighing and Dispensing Solid 3-Phenyl-p-anisidine
-
Preparation:
-
Don all required PPE.
-
Ensure the chemical fume hood is on and functioning correctly.
-
Place a weigh boat on an analytical balance inside the fume hood. .
-
-
Dispensing:
-
Carefully open the container of 3-Phenyl-p-anisidine inside the fume hood.
-
Using a clean spatula, transfer the desired amount of solid to the weigh boat.
-
Avoid generating dust. If dust is unavoidable, a respirator may be necessary. .
-
-
Cleanup:
-
Securely close the container of 3-Phenyl-p-anisidine.
-
Wipe the spatula and any contaminated surfaces with a damp paper towel. Dispose of the towel as hazardous waste.
-
Remove the weigh boat from the balance and proceed with your experiment.
-
Preparing a Solution of 3-Phenyl-p-anisidine
-
Preparation:
-
Perform all steps inside a chemical fume hood.
-
Have your solvent and glassware ready. .
-
-
Dissolving:
-
Add the weighed 3-Phenyl-p-anisidine to the appropriate flask.
-
Slowly add the solvent while stirring to facilitate dissolution.
-
If heating is required, use a heating mantle with a stirrer and a condenser to prevent the release of vapors. .
-
-
Storage:
-
If the solution is to be stored, transfer it to a clearly labeled, sealed container.
-
Section 4: Storage, Spills, and Waste Disposal
Proper management of 3-Phenyl-p-anisidine outside of active use is critical to maintaining a safe laboratory environment.
Storage Requirements
-
Store 3-Phenyl-p-anisidine in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3]
-
Keep containers tightly sealed and clearly labeled.[3]
-
Store in a designated, locked cabinet if possible.
Emergency Spill Response
In the event of a spill, a calm and methodical response is essential.
-
For small spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
For large spills:
-
Evacuate the entire laboratory and alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Waste Disposal
-
All waste contaminated with 3-Phenyl-p-anisidine, including excess material, contaminated absorbent, and disposable PPE, must be collected in a clearly labeled, sealed container for hazardous waste.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Section 5: Conclusion: A Commitment to a Safer Scientific Future
The responsible handling of 3-Phenyl-p-anisidine is not merely a matter of compliance; it is a fundamental aspect of scientific integrity and a prerequisite for the successful advancement of drug discovery. By integrating the principles and protocols outlined in this guide into your daily laboratory practices, you contribute to a safer research environment for yourself, your colleagues, and the broader scientific community. Let this guide serve as a living document, to be reviewed, updated, and improved as our collective knowledge of this and other novel chemical entities continues to grow.
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Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ACS Publications. Retrieved from [Link]
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 3-Phenyl-p-anisidine (CAS 56970-26-4). Retrieved from [Link]
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Methodological & Application
Application Note & Protocols: Synthesis, Characterization, and Potential Applications of Novel Schiff Bases Derived from 3-Phenyl-p-anisidine
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis of novel Schiff bases using 3-Phenyl-p-anisidine as the primary amine precursor. It outlines detailed synthetic protocols, mechanistic insights, characterization methodologies, and a discussion of potential applications based on the unique structural features of the resulting imines. The protocols are designed to be self-validating through rigorous analytical confirmation.
Introduction: The Value of Sterically Influenced Schiff Bases
Schiff bases, or azomethines, are a class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-). Formed through the condensation of a primary amine with an aldehyde or ketone, these structures are fundamental building blocks in both synthetic and biological chemistry.[1] The imine linkage is of significant interest because it is a strong covalent bond, yet its formation is reversible and thermodynamically controlled, allowing for the synthesis of complex molecules.[2] Schiff bases and their metal complexes are pivotal in various fields, demonstrating a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties, as well as applications in catalysis and materials science.[3][4][5]
This guide focuses on the use of a specialized precursor: 3-Phenyl-p-anisidine (also known as 2-methoxy-5-phenylaniline[6]). The introduction of a phenyl group ortho to the methoxy group and meta to the reactive amine introduces significant steric hindrance and electronic modifications compared to simpler anilines like p-anisidine.[7][8] This unique substitution pattern is hypothesized to impart novel physicochemical and biological properties to the resulting Schiff bases, potentially influencing their stability, conformation, and interaction with biological targets.
Part 1: The Precursor – 3-Phenyl-p-anisidine
3-Phenyl-p-anisidine is an aromatic amine with the molecular formula C₁₃H₁₃NO.[6] Its structure features a biphenyl scaffold with methoxy and amino functional groups, making it an intriguing starting material.
Key Structural & Physicochemical Properties:
-
Structure: The presence of the bulky phenyl substituent adjacent to the methoxy group can influence the planarity and reactivity of the molecule.
-
Reactivity: The amino group (-NH₂) is the primary site for the Schiff base condensation reaction. Its nucleophilicity may be modulated by the electronic effects of the methoxy (electron-donating) and phenyl groups.
-
Solubility: Based on its structural similarity to p-anisidine and biphenyl compounds, it is expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane.[3][8]
Part 2: Synthetic Strategy & Mechanistic Insights
The synthesis of Schiff bases is a classic acid-catalyzed nucleophilic addition-elimination reaction.[9] The overall process involves two main reversible stages: the formation of a hemiaminal intermediate followed by dehydration to yield the imine.[2][10]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-Phenyl-p-anisidine attacks the electrophilic carbonyl carbon of the aldehyde.
-
Proton Transfer: An intramolecular proton transfer occurs, forming a neutral carbinolamine (hemiaminal) intermediate.[2]
-
Acid Catalysis & Dehydration: A catalytic amount of acid (e.g., glacial acetic acid) protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O).[10]
-
Imine Formation: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling the water molecule and forming the final Schiff base product.[2][10]
The use of an acid catalyst is crucial as it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[11]
Caption: General mechanism of acid-catalyzed Schiff base formation.
Part 3: Detailed Experimental Protocol
This protocol describes the synthesis of a representative Schiff base from 3-Phenyl-p-anisidine and 4-hydroxybenzaldehyde.
Materials & Equipment:
-
3-Phenyl-p-anisidine (C₁₃H₁₃NO, MW: 199.25 g/mol )
-
4-Hydroxybenzaldehyde (C₇H₆O₂, MW: 122.12 g/mol )
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Beakers, graduated cylinders, Buchner funnel
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate/Hexane mixture (TLC eluent)
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 3-Phenyl-p-anisidine (1.99 g, 10 mmol) in 30 mL of absolute ethanol. Stir until fully dissolved.
-
Aldehyde Addition: To this solution, add 4-hydroxybenzaldehyde (1.22 g, 10 mmol). An equimolar ratio is typically effective for this condensation reaction.[3]
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux for 3-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., 3:1 Hexane:Ethyl Acetate eluent). The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials.
-
Isolation & Purification:
-
After completion, cool the reaction mixture to room temperature. A solid precipitate should form.
-
Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the solid product from hot ethanol to obtain the pure Schiff base.
-
-
Drying & Yield Calculation: Dry the purified crystals in a vacuum oven at 50°C. Weigh the final product and calculate the percentage yield.
Caption: Step-by-step workflow for the synthesis of a Schiff base.
Part 4: Characterization Techniques (Self-Validation)
To confirm the successful synthesis and purity of the target Schiff base, a combination of spectroscopic techniques is essential.[4][12][13]
| Technique | Purpose | Expected Observation for a Representative Schiff Base |
| FT-IR Spectroscopy | Identify key functional groups. | Disappearance of C=O stretch (from aldehyde, ~1700 cm⁻¹) and N-H stretches (from amine, ~3300-3400 cm⁻¹). Appearance of a strong C=N (imine) stretch around 1610-1630 cm⁻¹ .[14] |
| ¹H NMR Spectroscopy | Determine the proton environment. | Appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the range of δ 8.0-9.0 ppm . Disappearance of the aldehyde proton (-CHO) signal (~δ 9.5-10.0 ppm). |
| ¹³C NMR Spectroscopy | Determine the carbon framework. | Appearance of a signal for the azomethine carbon (-C =N-) in the range of δ 150-165 ppm . Disappearance of the carbonyl carbon signal (~δ 190-200 ppm). |
| Mass Spectrometry | Confirm molecular weight. | The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the synthesized Schiff base. |
Part 5: Potential Applications & Future Directions
While specific experimental data for Schiff bases from 3-Phenyl-p-anisidine is emerging, we can extrapolate potential applications based on structurally related compounds.
-
Drug Development: Schiff bases are well-known for their broad biological activities.[9] The bulky, lipophilic nature of the 3-phenyl-p-anisidine moiety may enhance membrane permeability and lead to potent antimicrobial or anticancer agents.[5]
-
Coordination Chemistry: The imine nitrogen is an excellent coordination site for metal ions.[4] Novel metal complexes could be synthesized, leading to new catalysts or materials with interesting magnetic and electronic properties.
-
Corrosion Inhibition: The nitrogen and oxygen atoms and the aromatic rings can effectively adsorb onto metal surfaces, making these compounds potential candidates for corrosion inhibitors .
Future research should focus on synthesizing a library of these Schiff bases with various aldehydes, evaluating their biological activities through in-vitro screening, and exploring their coordination chemistry with transition metals.
References
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Amaria Moulay, A., Diaf, K., & Elbahri, Z. (2023). p-ANISIDINE RELEASE STUDY BY HYDROLYSIS OF SCHIFF BASES IN HOMOGENEOUS MEDIA. Bulletin of the Chemical Society of Ethiopia, 37(3). Available at: [Link]
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Al-Masoudi, N. A., et al. (2022). Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. Molecules, 27(6), 1883. Available at: [Link]
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Khan, T., et al. (2025). Synthesis, characterization and complexation of Schiff base ligand p-anisalcefuroxime with Cu2+ and Fe2+ ions; antimicrobial and docking analysis with PBP2xto study pharmacokinetic parameters. Mediterranean Journal of Pharmacy and Pharmaceutical Sciences, 5(1). Available at: [Link]
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Chemistry Learning. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application. YouTube. Available at: [Link]
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Moulay, A. A., et al. (2023). p-Anisidine release study by hydrolysis of Schiff bases in homogeneous media. ResearchGate. Available at: [Link]
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Bencini, A., et al. (2021). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Journal of Organic Chemistry, 86(1), 1-18. Available at: [Link]
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Wikipedia. (n.d.). Schiff base. Available at: [Link]
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Silva, C. M., et al. (2019). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. ResearchGate. Available at: [Link]
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PubChem. (n.d.). p-Anisidine. National Center for Biotechnology Information. Available at: [Link]
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Brodowska, K., & Łodyga-Chruścińska, E. (2014). (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. IUCrData, 9(1). Available at: [Link]
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ResearchGate. (n.d.). Schiff base formation, general acid-base catalysis. ResearchGate. Available at: [Link]
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Das, R. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research, 5(1). Available at: [Link]
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Al-Jibouri, M. N. A. (2026). Synthesis and Antimicrobial Studies of o-Anisidine-Isatin Derived Schiff Base and Its Metal Complexes. Advanced Journal of Chemistry A, 9(2), 347-364. Available at: [Link]
- Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
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Manjunath, K., et al. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. Available at: [Link]
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Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(5), 832-837. Available at: [Link]
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PubChem. (n.d.). 5-Phenyl-o-anisidine. National Center for Biotechnology Information. Available at: [Link]
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Yousif, E., et al. (2024). An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. Egyptian Journal of Chemistry, 67(13), 329-340. Available at: [Link]
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Jain, A., & Valecha, S. (2015). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE DERIVED FROM 4-BENZOYL-3-METHYL-1-PHENYLPYRAZOL-5-ONE AND P-ANISIDINE. Acta Chimica and Pharmaceutica Indica, 5(2), 55-59. Available at: [Link]
-
Ghamdi, A. M., et al. (2021). New Schiff base ligand N-(2-hydroxy-1-naphthylidene)-2-methyl aniline and its nano-sized copper(II) complex: synthesis, characterization, crystal structure and application as an electrochemical sensor of 2-phenylphenol in the presence of 4-chlorophenol. RSC Advances, 11(50), 31497-31511. Available at: [Link]
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International Journal of Research and Analytical Reviews. (2019). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. Available at: [Link]
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Wikipedia. (n.d.). p-Anisidine. Available at: [Link]
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Manjunath, K., et al. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega, 8(34), 31051–31065. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of 3-Phenyl-p-anisidine (CAS 56970-26-4). Available at: [Link]
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Al-Amiery, A. A. (2012). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Journal of Chemistry. Available at: [Link]
-
Ali, A., et al. (2012). Synthesis, Characterization and Antioxidant Studies on 4-Phenyl-1,3,5-triazine-2,6-diamine Schiff Bases and Their Nickel(II), Copper(II) and Zinc(II) Complexes. Asian Journal of Chemistry, 24(12), 5521-5526. Available at: [Link]
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ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. Available at: [Link]
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Use of 3-Phenyl-p-anisidine derivatives in materials science
An Application Guide to 3-Phenyl-p-anisidine Derivatives in Materials Science
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, scientists, and professionals on the application of 3-Phenyl-p-anisidine derivatives in modern materials science. Moving beyond a simple recitation of facts, this guide delves into the fundamental principles that make these chemical structures uniquely suited for advanced applications. We will explore their role in the development of organic electronics, polymer science, and chemical sensors. The narrative emphasizes the causal relationships between molecular structure and material function, providing field-proven insights into experimental design and execution. Each protocol is presented as a self-validating system, grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.
Introduction: The Versatile p-Anisidine Core
At the heart of the materials discussed is the p-anisidine (also known as 4-methoxyaniline) moiety. This structure, an aniline ring substituted with a methoxy group (-OCH3) at the para-position, serves as a powerful building block in materials science.[1] The term "3-Phenyl-p-anisidine derivatives" encompasses a broad class of molecules where this core is further functionalized, often by incorporating additional phenyl groups, to create complex conjugated systems. These systems are pivotal in organic electronics and polymer science.
The unique electronic profile of the p-anisidine unit, characterized by the potent electron-donating effects of both the amino (-NH₂) and methoxy groups, makes it an exceptional component for designing materials that require precise control over charge transport properties.[2] This guide will illuminate the synthesis, characterization, and application of these materials, focusing on two primary domains:
-
Conducting Polymers: Specifically, poly(p-anisidine) (PPA), a unique polyaniline derivative with distinct polymerization pathways and properties.[3]
-
Hole Transport Materials (HTMs): Small molecules and oligomers that incorporate the N-phenyl-p-anisidine structure, which are critical for the efficiency of devices like perovskite solar cells.[4]
We will explore detailed protocols for material synthesis and device fabrication, supported by diagrams and data to provide a comprehensive and actionable resource for the modern researcher.
Fundamental Physicochemical Properties
Understanding the inherent properties of the p-anisidine monomer is crucial to appreciating its role in larger, more complex materials. The methoxy group's position para to the amine is a key structural feature. During oxidative polymerization, this blocked position prevents the head-to-tail coupling typical of aniline, forcing polymerization to occur at the ortho position relative to the amine, leading to a unique polymer backbone.[3]
Electronic and Physical Characteristics
The electron-rich nature of the aromatic ring makes p-anisidine an excellent candidate for applications requiring facile oxidation and stable radical cation formation, which are the foundational principles of hole transport in organic semiconductors.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₉NO | [1] |
| Molecular Weight | 123.15 g/mol | [5] |
| Appearance | Pale yellow to brown crystalline solid | [1][5] |
| Melting Point | ~57-59 °C | [1][6] |
| Boiling Point | ~243 °C | [5] |
| Solubility | Moderately soluble in water; highly soluble in ethanol, ether, acetone. | [1][5] |
| Oxidation Potential | +0.393 V vs. NHE | [3] |
This table summarizes key physical and electronic data for the p-anisidine monomer, providing a baseline for its use in material synthesis.
Application Note I: Poly(p-anisidine) (PPA) for Conductive Films
Poly(p-anisidine) (PPA) is a thermally stable, photoactive, and conductive polymer with significant potential in bioelectronics and sensor applications.[3] Its semiconducting properties arise from the conjugated system formed along its polymer chain. Unlike unsubstituted polyaniline, the methoxy group enhances solubility and modifies the electronic band structure.
Protocol 1: Synthesis of Poly(p-anisidine) via Chemical Oxidative Polymerization
This protocol details the synthesis of PPA powder, a foundational step for creating conductive films and composites. The mechanism relies on the chemical oxidation of the p-anisidine monomer in an acidic environment, which facilitates the formation of radical cations that subsequently couple to form the polymer chain. Ammonium persulfate is a common and effective oxidant for this process.[7]
Materials:
-
p-Anisidine (99%)
-
Ammonium persulfate (APS)
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
Ammonia solution (3 M)
-
Deionized (DI) water
Procedure:
-
Monomer Solution Preparation: In a 250 mL flask, dissolve 2.46 g (0.02 mol) of p-anisidine in 100 mL of 1 M HCl. Stir the solution at room temperature until the monomer is fully dissolved. Place the flask in an ice bath and cool to 0-5 °C.
-
Causality: The acidic medium is essential to protonate the monomer, increasing its solubility and facilitating the oxidative coupling mechanism. Low temperatures are used to control the reaction rate and prevent over-oxidation, leading to higher quality polymer chains.
-
-
Oxidant Solution Preparation: In a separate beaker, dissolve 5.70 g (0.025 mol) of ammonium persulfate in 50 mL of DI water. Cool this solution in the ice bath.
-
Polymerization: Add the APS solution dropwise to the stirred monomer solution over a period of 30 minutes. The reaction mixture will gradually turn dark green or black, indicating polymer formation.
-
Reaction Completion: Allow the reaction to proceed with continuous stirring at 0-5 °C for 24 hours to ensure a high polymerization yield.
-
Purification:
-
Filter the precipitate (PPA powder) using a Buchner funnel.
-
Wash the powder sequentially with 1 M HCl, DI water, and methanol to remove unreacted monomer, oligomers, and oxidant byproducts.
-
To obtain the non-conductive emeraldine base form, wash the powder with 3 M ammonia solution until the filtrate becomes colorless.
-
Finally, wash with DI water until the filtrate is neutral (pH ~7) and then with methanol.
-
-
Drying: Dry the resulting PPA powder in a vacuum oven at 60 °C for 48 hours.
Workflow for PPA Synthesis and Characterization
Caption: Workflow for PPA synthesis and characterization.
Expected Characterization Data
The synthesized PPA should be analyzed to confirm its structure and properties.
| Analysis Technique | Expected Result / Observation | Reference |
| FT-IR Spectroscopy | Characteristic peaks for C-N stretching (~1300 cm⁻¹), quinoid ring stretching (~1580 cm⁻¹), benzenoid ring stretching (~1500 cm⁻¹), and C-O-C stretching from the methoxy group (~1250 cm⁻¹ and ~1030 cm⁻¹). | [8] |
| Thermogravimetric Analysis (TGA) | High thermal stability, with onset of significant degradation occurring above 150 °C.[6] The decomposition profile may show multiple steps corresponding to the loss of dopant, side chains, and finally the polymer backbone.[9] | [6][9] |
| UV-Vis Spectroscopy | Absorption bands corresponding to π-π* transitions in the benzenoid rings and exciton formation in the quinoid rings, confirming the conjugated nature of the polymer. | [3] |
Application Note II: p-Anisidine Derivatives in Hole Transport Materials (HTMs)
In perovskite solar cells (PSCs), the hole transport material (HTM) is a critical layer responsible for efficiently extracting positive charge carriers (holes) from the perovskite absorber layer and transporting them to the electrode.[10] Derivatives of p-anisidine, particularly those based on a triarylamine structure, are exceptionally effective as HTMs.[11] The incorporation of N,N-di(p-methoxyphenyl)amine units (derived from p-anisidine) enhances molecular coplanarity and intramolecular charge delocalization, which accelerates hole transport.[4]
Causality of Molecular Design for HTMs
The effectiveness of an HTM is dictated by several factors, all of which can be tuned by incorporating p-anisidine derivatives:
-
Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) of the HTM must be well-aligned with the valence band of the perovskite for efficient hole extraction. The electron-donating methoxy groups raise the HOMO level, allowing for precise tuning.[4]
-
Hole Mobility: A high hole mobility ensures that extracted charges are transported quickly to the electrode, minimizing recombination losses. The planar nature and charge delocalization afforded by p-anisidine moieties contribute to higher mobility.
-
Thermal Stability: The HTM must withstand the operational temperatures of the solar cell without degrading. The rigid aromatic structures of these derivatives impart excellent thermal stability.[4]
Protocol 2: Buchwald-Hartwig Amination for HTM Synthesis (Conceptual)
The Buchwald-Hartwig cross-coupling reaction is a cornerstone of modern organic synthesis and is frequently used to form the crucial Carbon-Nitrogen bonds in triarylamine-based HTMs. This protocol outlines a representative step.
Reaction: Coupling of an aryl bromide with a diarylamine containing p-anisidine moieties.
Materials:
-
Aryl bromide (e.g., 4,4'-dibromobiphenyl)
-
Di(p-methoxyphenyl)amine (a p-anisidine derivative)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1 eq), di(p-methoxyphenyl)amine (2.2 eq), sodium tert-butoxide (2.5 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Causality: The palladium catalyst is sensitive to oxygen, which can deactivate it. An inert atmosphere is critical for the reaction's success.
-
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Heating: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel.
HTM Integration in a Perovskite Solar Cell
Caption: Structure of a PSC showing the HTM's role.
Application Note III: Materials for Chemical Sensing
The high surface area and tunable electronic properties of p-anisidine-based polymers make them excellent candidates for chemiresistive sensors.[12] These sensors operate by detecting changes in electrical resistance upon exposure to a target analyte, such as volatile organic compounds (VOCs).[13]
Sensing Mechanism
When a PPA-coated sensor is exposed to a VOC, the analyte molecules adsorb onto the porous polymer surface. This interaction can induce a change in conductivity through two primary mechanisms:
-
Swelling: The polymer matrix swells, altering the inter-chain charge hopping distance and thus changing the bulk resistance.
-
Electronic Perturbation: The analyte can act as an electron donor or acceptor, directly modulating the charge carrier concentration in the semiconducting polymer.
Additionally, the p-anisidine monomer itself can be used as a colorimetric reagent for detecting metal ions like copper(III) in solution, where it forms a distinctively colored complex.[14]
Protocol 3: Fabrication of a PPA-Based Chemiresistive Sensor
This protocol describes how to create a simple sensor by depositing a PPA film onto a pair of interdigitated electrodes (IDEs).
Materials:
-
Synthesized PPA powder (from Protocol 1)
-
Solvent (e.g., N-Methyl-2-pyrrolidone, NMP)
-
Interdigitated electrode (IDE) substrate (e.g., gold on glass)
-
Sonicator
-
Spin coater or micropipette
Procedure:
-
Polymer Solution: Prepare a 5 mg/mL solution of PPA in NMP. Sonicate the mixture for 1-2 hours to ensure complete dissolution and a homogeneous solution.
-
Substrate Cleaning: Thoroughly clean the IDE substrate by sonicating it sequentially in acetone, isopropanol, and DI water for 15 minutes each. Dry the substrate under a stream of nitrogen.
-
Film Deposition (Drop-Casting Method):
-
Place the cleaned IDE on a hotplate set to 60 °C.
-
Using a micropipette, carefully drop-cast a small, known volume (e.g., 10 µL) of the PPA solution onto the active area of the IDE, ensuring it covers the electrodes.
-
Allow the solvent to evaporate slowly to form a uniform film.
-
Self-Validation: A uniform, dark-colored film should be visible. The baseline resistance across the electrodes should be measurable and stable.
-
-
Annealing: Anneal the PPA-coated sensor in a vacuum oven at 80 °C for 2 hours to remove any residual solvent and improve film morphology.
-
Testing:
-
Place the sensor in a sealed test chamber with electrical feedthroughs.
-
Measure the baseline resistance in an inert atmosphere (e.g., N₂).
-
Inject a known concentration of the target VOC into the chamber and record the change in resistance over time.
-
Purge the chamber with the inert gas to observe sensor recovery.
-
Sensor Fabrication and Testing Workflow
Caption: Workflow for sensor fabrication and testing.
Safety and Handling Precautions
p-Anisidine is a toxic compound and should be handled with extreme care. It is classified as a potential carcinogen and can cause methemoglobinemia.[1] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including:
-
Nitrile gloves
-
Safety goggles
-
A lab coat
Consult the Safety Data Sheet (SDS) for p-anisidine before handling. While the polymerized form (PPA) is generally more stable and less hazardous, it should still be handled with care, especially fine powders which can be inhaled.
References
-
LARSEN, G., et al. (2023). Interfacing poly(p-anisidine) with photosystem I for the fabrication of photoactive composite films. RSC Publishing. [Link]
-
MDPI. (2024). Positional Isomeric Effects on the Physicochemical Properties of Polymeric Matrix and Polymer@TiO2 Nanocomposites. [Link]
-
Taylor & Francis. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. [Link]
-
PubChem. p-Anisidine. National Center for Biotechnology Information. [Link]
-
TEDE. (2021). Head-to-Tail and Head-to-Head Molecular Chains of Poly(p-anisidine): Combined Experimental and Theoretical Evaluation. [https://www.t ede.uff.br/handle/1/4711]([Link] ede.uff.br/handle/1/4711)
-
MDPI. (2024). Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. [Link]
-
UWSpace - University of Waterloo. (2019). Evaluation of Doped and Undoped Poly (o-anisidine) as Sensing Materials for a Sensor Array for Volatile Organic Compounds. [Link]
-
ResearchGate. FT-IR of poly p-anisidine. [Link]
-
Frontiers. (2022). Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. [Link]
-
Mahto, A., et al. (2015). Physicochemical and Spectroscopic Characterization of Biofield Energy Treated p-Anisidine. Cell & Developmental Biology. [Link]
-
Trivedi, M. K., et al. (2015). Characterization of Physical, Thermal and Spectroscopic Properties of Biofield Energy Treated p-Phenylenediamine and p-Toluidine. Science and Engineering. [Link]
-
Royal Society of Chemistry. (2022). The evolution of triphenylamine hole transport materials for efficient perovskite solar cells. [Link]
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- 3. Interfacing poly( p -anisidine) with photosystem I for the fabrication of photoactive composite films - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00977G [pubs.rsc.org]
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- 5. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]
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Application Notes and Protocols for the Synthesis of p-Anisidine via Catalytic Hydrogenation
Introduction: The Significance of p-Anisidine and the Shift to Greener Synthesis
p-Anisidine, or 4-methoxyaniline, is a pivotal intermediate in the chemical industry, finding extensive application in the synthesis of dyes, pharmaceuticals, and fragrances.[1][2] Historically, its production relied on methods like the reduction of p-nitroanisole using iron powder or sodium sulfide.[1][2] However, these traditional routes are fraught with environmental drawbacks, primarily the generation of large quantities of solid waste and wastewater, posing significant disposal and pollution challenges.[1][2]
In response to a global push for sustainable chemical manufacturing, liquid-phase catalytic hydrogenation has emerged as a superior, environmentally benign alternative.[1][2] This method offers high yields and selectivity while minimizing waste, aligning with the principles of green chemistry. This guide provides an in-depth exploration of various catalytic hydrogenation methods for the synthesis of p-anisidine from p-nitroanisole, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, compare different catalyst systems, and provide detailed, field-tested protocols.
Mechanistic Overview: The Journey from Nitro to Amine
The catalytic hydrogenation of a nitroarene, such as p-nitroanisole, to its corresponding aniline is a multi-step process that occurs on the surface of a heterogeneous catalyst. While the overall transformation appears straightforward, the reaction proceeds through several intermediates. Two primary pathways are generally considered: a direct route and a condensation route.[3][4]
-
Direct Pathway: The nitro group is sequentially reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amine group (-NH2).[3] This pathway is often favored under conditions that promote rapid hydrogenation.
-
Condensation Pathway: This route involves the condensation of the nitroso and hydroxylamino intermediates to form an azoxy compound, which is subsequently reduced to an azo compound, a hydrazo compound, and finally cleaved to yield two molecules of the amine.[3][4]
The choice of catalyst, solvent, temperature, and hydrogen pressure can influence which pathway predominates, thereby affecting the reaction's selectivity and the formation of potential by-products.[5][6] For instance, incomplete reduction can lead to the accumulation of intermediates like azoxybenzene derivatives, which can be undesirable impurities.[5]
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount in achieving high efficiency and selectivity in the hydrogenation of p-nitroanisole. Noble metal catalysts, such as platinum and palladium on carbon supports, are highly active, while base metal catalysts like Raney Nickel offer a cost-effective alternative.[7][8]
| Catalyst System | Typical Temperature (°C) | Typical Pressure (MPa) | Solvent | Key Advantages | Key Considerations |
| Raney Nickel | 115 - 130[1] | 1.0 - 4.0[1][5] | Methanol, Ethanol | Cost-effective, widely used in industry.[8] | Can have lower activity and shorter lifetime compared to noble metals.[1] Potential for dehalogenation if substrates contain halides.[7] |
| Platinum on Carbon (Pt/C) | 40 - 100[9] | 0.4 - 1.0[9] | Methanol, Ethanol | High activity and good selectivity.[10][11] Less prone to causing hydrogenolysis than Pd/C.[11] | Higher cost than nickel-based catalysts. |
| Palladium on Carbon (Pd/C) | Room Temp. - 100[12] | Atmospheric - 1.0 | Methanol, THF | Very high activity, can operate under mild conditions.[12][13] | Can promote hydrogenolysis of sensitive functional groups.[13] |
| Raney-RuNiC | 100[1] | 1.0[1] | THF | Excellent stability and long lifetime, highly active.[1] | A more specialized and potentially more expensive catalyst. |
Experimental Protocols
General Safety Precautions for High-Pressure Hydrogenation:
Working with hydrogen gas under pressure presents significant safety hazards, including the risk of fire and explosion.[14] Adherence to strict safety protocols is mandatory.
-
Training: All personnel must be thoroughly trained in the operation of high-pressure reactors and the handling of flammable gases.[15][16]
-
Personal Protective Equipment (PPE): Safety glasses with side shields, flame-retardant lab coats, and appropriate gloves are required.[17] Anti-static footwear is recommended.[15]
-
Ventilation: All hydrogenation reactions must be conducted in a certified chemical fume hood with the sash kept as low as possible.[14][16]
-
Equipment: Use a properly rated and maintained high-pressure reactor (autoclave).[17] Ensure all fittings and gauges are in good working order.
-
Inerting: The reactor must be purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen to remove all oxygen.
-
Leak Testing: Always perform a leak test with an inert gas before charging with hydrogen.[15]
-
Catalyst Handling: Some catalysts, particularly Raney Nickel and dry Pd/C, can be pyrophoric. Handle them under a solvent or an inert atmosphere.
Protocol 1: Hydrogenation using Raney Nickel
This protocol is based on typical industrial practices, offering a balance between cost and efficiency.
Materials:
-
p-Nitroanisole
-
Methanol (solvent)
-
Raney Nickel (50% slurry in water)
-
High-pressure autoclave with magnetic stirring and temperature control
-
Hydrogen gas (99.99% purity)[1]
-
Nitrogen gas (for purging)
-
Celite or another filter aid
Procedure:
-
Reactor Setup: Ensure the autoclave is clean and dry. Add a magnetic stir bar.
-
Charging the Reactor: In the autoclave, combine p-nitroanisole (e.g., 15.3 g, 0.1 mol) and methanol (100 mL).
-
Catalyst Addition: Carefully add Raney Nickel (approx. 1.5 g of the 50% slurry). Caution: Raney Nickel is pyrophoric and should be handled with care, preferably wet.
-
Sealing and Purging: Seal the autoclave. Purge the system by pressurizing with nitrogen to ~0.5 MPa and then venting. Repeat this cycle three times.
-
Hydrogenation: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 1.0-1.2 MPa).[1] Begin stirring and heat the reaction mixture to 115-130°C.[1]
-
Reaction Monitoring: The reaction is exothermic. Monitor the temperature and pressure closely. The reaction is complete when hydrogen uptake ceases. This may take several hours.[1]
-
Cooldown and Depressurization: Once the reaction is complete, stop heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen in a well-ventilated area.
-
Catalyst Filtration: Purge the reactor with nitrogen. Open the reactor and filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The catalyst on the filter paper may be pyrophoric and should be kept wet with water and disposed of properly.
-
Work-up and Purification: The methanol filtrate contains the p-anisidine. The solvent can be removed by rotary evaporation. The crude p-anisidine can then be purified by vacuum distillation or recrystallization from a suitable solvent.
Protocol 2: Hydrogenation using Platinum on Carbon (Pt/C)
This method utilizes a highly active noble metal catalyst, often resulting in faster reaction times and milder conditions.[9]
Materials:
-
p-Nitroanisole
-
Methanol (solvent)[9]
-
10% Platinum on Carbon (Pt/C) catalyst[9]
-
High-pressure autoclave with mechanical stirring and temperature control
-
Hydrogen gas (high purity)[9]
-
Nitrogen gas
Procedure:
-
Reactor Setup: Prepare the autoclave as described in Protocol 1.
-
Charging the Reactor: Add p-nitroanisole (e.g., 15.3 g, 0.1 mol) and methanol (120 mL) to the autoclave.[9]
-
Catalyst Addition: Add 10% Pt/C catalyst (e.g., 0.15 g, ~1% by weight of the substrate).
-
Sealing and Purging: Seal the reactor and purge with nitrogen, followed by a low-pressure hydrogen purge.[9]
-
Hydrogenation: Pressurize the reactor with hydrogen to 0.4 MPa.[9] Heat the mixture to 40°C with vigorous stirring.[9]
-
Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within a few hours.
-
Cooldown and Depressurization: Follow the procedure outlined in Protocol 1.
-
Catalyst Filtration: After purging with nitrogen, filter the reaction mixture to remove the Pt/C catalyst. The catalyst can often be recycled.[9]
-
Work-up and Purification: Remove the methanol under reduced pressure. The resulting p-anisidine can be purified by crystallization. A common method involves cooling the solution to separate the product, as p-anisidine has a melting point of 57.2°C.[1][9]
Conclusion and Future Outlook
Catalytic hydrogenation stands as a robust and environmentally responsible method for the synthesis of p-anisidine. While traditional catalysts like Raney Nickel and Pt/C are effective and widely implemented, ongoing research is focused on developing novel catalysts with even greater activity, stability, and selectivity.[1][18] The use of bimetallic catalysts, such as the Raney-RuNiC system, demonstrates the potential for significant improvements in catalyst lifetime and performance.[1] As the chemical industry continues to prioritize sustainability, the optimization of catalytic hydrogenation processes will remain a key area of research and development, ensuring the efficient and clean production of vital chemical intermediates like p-anisidine.
References
- Title: CN103073436A - Method of preparing o-anisidine and p-anisidine through hydrogenation reduction of mixture of o-nitroanisole and p-nitroanisole Source: Google Patents URL
-
Title: Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies Source: ResearchGate URL: [Link]
-
Title: Kinetic study of catalytic hydrogenation of O-nitroanisole to O-anisidine in a microchannel reactor Source: Stevens Institute of Technology URL: [Link]
-
Title: enantioselective three-component reaction for the preparation of Source: Organic Syntheses Procedure URL: [Link]
-
Title: Method for preparing p-anisidine through catalytic hydrogenation of p-nitroanisole Source: N/A URL: [Link]
-
Title: Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst Source: ACS Publications URL: [Link]
-
Title: Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors Source: N/A URL: [Link]
-
Title: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes Source: N/A URL: [Link]
-
Title: Nitro Reduction - Common Conditions Source: N/A URL: [Link]
-
Title: Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts Source: PMC - NIH URL: [Link]
-
Title: Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts Source: RSC Publishing URL: [Link]
-
Title: Hydrogenation: How we can make it safer Source: H.E.L Group URL: [Link]
-
Title: Platinum on carbon catalyst bulk for sale Source: Princeton Powder URL: [Link]
-
Title: The Hydrogenation of Nitro Compounds with Raney Nickel Treated with Chloroplatinic Acid and with Alkali1 Source: Journal of the American Chemical Society URL: [Link]
-
Title: Palladium on carbon Source: Wikipedia URL: [Link]
-
Title: PLATINUM METALS IN CATALYTIC HYDROGENATION Source: ResearchGate URL: [Link]
-
Title: Catalytic hydrogenation of o-nitroanisole in a microreactor: Reactor performance and kinetic studies Source: ResearchGate URL: [Link]
-
Title: FEDIOL Guide to good practice on safe operation of Hydrogenation units Source: N/A URL: [Link]
- Title: US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst Source: Google Patents URL
-
Title: Platinum on carbon Source: Wikipedia URL: [Link]
-
Title: Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene Source: Chemical Engineering Transactions URL: [Link]
-
Title: Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors Source: Beilstein Journals URL: [Link]
-
Title: Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note Source: Mettler Toledo URL: [Link]
-
Title: Hydrogenation Reactions Source: University of Pittsburgh URL: [Link]
-
Title: HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS Source: Rasayan Journal of Chemistry URL: [Link]
-
Title: How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon Source: YouTube URL: [Link]
-
Title: General CTH for the reduction of nitroarenes using nickel Raney. Source: ResearchGate URL: [Link]
-
Title: First Principles Study on the Mechanism of Nitrobenzene Hydrogenation by a Ni1/CeO2-x(111) Single-Atom Catalyst Source: ACS Publications URL: [Link]
-
Title: Hazards associated with laboratory scale hydrogenations Source: ACS Chemical Health & Safety URL: [Link]
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- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. CN103073436A - Method of preparing o-anisidine and p-anisidine through hydrogenation reduction of mixture of o-nitroanisole and p-nitroanisole - Google Patents [patents.google.com]
- 10. Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platinum on carbon catalyst bulk for sale - Princeton Powder [princetonpowder.com]
- 12. Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Palladium on carbon - Wikipedia [en.wikipedia.org]
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- 15. njhjchem.com [njhjchem.com]
- 16. helgroup.com [helgroup.com]
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- 18. Method for preparing p-anisidine through catalytic hydrogenation of p-nitroanisole (2018) | Huang Yongji | 2 Citations [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Phenyl-p-anisidine
Prepared by a Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Phenyl-p-anisidine (also known as 4-methoxybiphenyl-3-amine). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The synthesis of biaryl amines, particularly those with electron-rich and sterically hindered scaffolds, often requires careful optimization of reaction conditions. This document provides in-depth, field-proven insights and detailed protocols to ensure a successful and reproducible synthesis.
Introduction to the Synthesis Strategy
The most efficient and widely adopted method for the synthesis of 3-Phenyl-p-anisidine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. For our target molecule, the most logical disconnection is between the two phenyl rings, suggesting the coupling of 3-halo-4-methoxyaniline with phenylboronic acid.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 3-Phenyl-p-anisidine.
Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?
A1: Low or no conversion is a common issue in cross-coupling reactions and can stem from several factors related to the catalyst, reagents, or reaction environment.
-
Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Incomplete reduction can lead to low activity.
-
Solution: Ensure your phosphine ligand is not oxidized, as it can aid in the reduction of Pd(II). Alternatively, consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern palladacycle precatalyst that readily forms the active Pd(0) species.
-
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of the boronic acid.
-
Solution: Thoroughly degas your solvent and the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. The "freeze-pump-thaw" method (three cycles) is a highly effective degassing technique for more sensitive reactions.
-
-
Poor Reagent Quality:
-
Aryl Halide: Ensure the 3-bromo-4-methoxyaniline is pure. Impurities can interfere with the catalyst.
-
Boronic Acid: Phenylboronic acid can undergo protodeboronation (hydrolysis) upon storage, especially in the presence of moisture, yielding benzene. It can also form anhydride trimers (boroxines). While boroxines are often competent in Suzuki couplings, the presence of excess water can be detrimental.
-
Solution: Use freshly purchased or properly stored reagents. If in doubt about the quality of the phenylboronic acid, you can analyze it by ¹H NMR. Some researchers find that using a slight excess (1.1-1.5 equivalents) of the boronic acid can compensate for partial degradation.
-
-
Inappropriate Base or Solvent: The base is crucial for the transmetalation step, and its effectiveness is highly dependent on the solvent.[1]
-
Solution: For electron-rich anilines, a moderately strong base is often required. A combination of K₃PO₄ or Cs₂CO₃ in a solvent system like 1,4-dioxane/water or 2-MeTHF/water is a good starting point.[2] If solubility is an issue, aprotic polar solvents like DMF or NMP can be used, but be aware they can be challenging to remove during workup.
-
Q2: My reaction is producing significant amounts of side products, leading to a low yield of 3-Phenyl-p-anisidine. What are these side products and how can I minimize them?
A2: The formation of side products is a key challenge in optimizing Suzuki couplings. The most common side products are a result of dehalogenation, protodeboronation, and homocoupling.
-
Dehalogenation of the Aryl Halide: You may observe the formation of p-anisidine. This occurs when the aryl halide oxidatively adds to the Pd(0) center, but instead of transmetalation, the resulting intermediate reacts with a hydride source, leading to reductive elimination of the dehalogenated arene.[3]
-
Mitigation: The source of hydride can be the solvent (e.g., alcohols), the base, or impurities. Ensure you are using high-purity, dry solvents. If using an alcohol-containing solvent system, consider switching to an ethereal solvent like 1,4-dioxane or 2-MeTHF.
-
-
Protodeboronation of the Boronic Acid: This results in the formation of benzene. It is often promoted by excess water or prolonged reaction times at high temperatures.
-
Mitigation: Use anhydrous solvents and ensure your boronic acid is dry. While a small amount of water is often necessary to dissolve the base and facilitate the reaction, an excess should be avoided. A solvent ratio of 1,4-dioxane:water of 4:1 to 10:1 is a common starting point.
-
-
Homocoupling of Phenylboronic Acid (Biphenyl formation): This side product arises from the palladium-catalyzed coupling of two molecules of phenylboronic acid. It is often promoted by the presence of oxygen.
-
Mitigation: Rigorous degassing of the reaction mixture is the most effective way to prevent homocoupling.[3]
-
-
Homocoupling of 3-bromo-4-methoxyaniline: This results in the formation of a dimeric biphenyl species. This is less common but can occur at high temperatures or with very active catalysts.
-
Mitigation: Lowering the reaction temperature or the catalyst loading can sometimes reduce the rate of this side reaction.
-
Q3: The reaction seems to work, but my isolated yield is much lower than the conversion observed by TLC or LC-MS. Where am I losing my product?
A3: This issue typically points to problems during the workup and purification steps. 3-Phenyl-p-anisidine, being an aniline derivative, has a basic amino group which can affect its solubility and behavior during extraction and chromatography.
-
Aqueous Workup Losses: The amino group can be protonated in acidic aqueous solutions, making the product water-soluble.
-
Solution: During the extractive workup, ensure the aqueous layer is basic (pH > 8) before extracting with an organic solvent. Use a saturated sodium bicarbonate or dilute sodium hydroxide solution to wash the organic layer and ensure the product is in its free-base form.
-
-
Purification Challenges:
-
Column Chromatography: 3-Phenyl-p-anisidine is a polar compound and can streak on silica gel. The free amino group can interact strongly with the acidic silica surface.
-
Solution: To improve the chromatography, consider adding a small amount of a basic modifier to the eluent, such as 0.5-1% triethylamine (NEt₃) or ammonia in methanol. This will deactivate the acidic sites on the silica gel and lead to better peak shape and recovery. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane.
-
Crystallization: If the product is a solid, recrystallization can be an effective purification method.
-
Solution: Experiment with different solvent systems. A common approach is to dissolve the crude product in a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or toluene) and then slowly add a solvent in which it is poorly soluble (e.g., hexanes or water) until turbidity is observed. Allow the solution to cool slowly to promote the formation of pure crystals.
-
Frequently Asked Questions (FAQs)
Q: What is the best catalyst system for the synthesis of 3-Phenyl-p-anisidine?
A: For electron-rich and potentially sterically hindered substrates like 3-bromo-4-methoxyaniline, modern catalyst systems employing bulky, electron-rich phosphine ligands are generally superior to traditional catalysts like Pd(PPh₃)₄.
| Catalyst System Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective precatalysts. |
| Ligand | XPhos , SPhos , or RuPhos | These Buchwald ligands are designed to promote the challenging oxidative addition and reductive elimination steps with electron-rich and sterically hindered substrates. They also tend to be more resistant to catalyst deactivation. |
| Precatalyst | XPhos Pd G3 or other palladacycles | These are air- and moisture-stable complexes that provide a reliable and efficient source of the active Pd(0) catalyst. They often allow for lower catalyst loadings and milder reaction conditions. |
Q: How critical is the choice of halide in 3-halo-4-methoxyaniline?
A: The reactivity of the aryl halide follows the general trend: I > Br > Cl.
-
Aryl Iodide: Most reactive, allowing for milder reaction conditions (lower temperatures, less active catalysts). However, they are more expensive and can sometimes lead to catalyst inhibition.
-
Aryl Bromide: A good balance of reactivity and cost. 3-bromo-4-methoxyaniline is a common and effective starting material for this synthesis.
-
Aryl Chloride: Least reactive and require more active catalyst systems (e.g., those with Buchwald ligands) and often higher temperatures. However, they are the most cost-effective starting materials.
For laboratory-scale synthesis, 3-bromo-4-methoxyaniline is an excellent starting point.
Q: Can I run this reaction open to the air?
A: While some modern catalyst systems show a degree of air tolerance, it is strongly recommended to perform palladium-catalyzed cross-coupling reactions under an inert atmosphere (Nitrogen or Argon). As discussed in the troubleshooting section, oxygen can lead to catalyst deactivation and unwanted side reactions, ultimately lowering your yield and complicating purification.
Detailed Experimental Protocol
The following protocol is a recommended starting point for the synthesis of 3-Phenyl-p-anisidine, based on established procedures for similar electron-rich anilines.[2]
Reaction Scheme:
Materials and Reagents:
| Reagent | MW | Amount | Moles | Equivalents |
| 3-Bromo-4-methoxyaniline | 202.05 | 1.00 g | 4.95 mmol | 1.0 |
| Phenylboronic Acid | 121.93 | 724 mg | 5.94 mmol | 1.2 |
| Pd₂(dba)₃ | 915.72 | 45 mg | 0.049 mmol | 0.01 (1 mol%) |
| XPhos | 476.62 | 94 mg | 0.198 mmol | 0.04 (4 mol%) |
| K₃PO₄ | 212.27 | 2.10 g | 9.90 mmol | 2.0 |
| 2-MeTHF | - | 20 mL | - | - |
| Water | - | 2 mL | - | - |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-methoxyaniline (1.00 g, 4.95 mmol), phenylboronic acid (724 mg, 5.94 mmol), and potassium phosphate (2.10 g, 9.90 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add 2-MeTHF (20 mL) and water (2 mL) via syringe. The mixture should be stirred to ensure good mixing.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for at least 20 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the Pd₂(dba)₃ (45 mg, 0.049 mmol) and XPhos (94 mg, 0.198 mmol).
-
Reaction: Heat the reaction mixture to 80-100 °C (reflux) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (50 mL) and water (30 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
A suggested eluent system is a gradient of 5% to 30% ethyl acetate in hexanes, containing 0.5% triethylamine to prevent streaking.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 3-Phenyl-p-anisidine.
-
Expected Product Characterization (Predicted):
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.55-7.45 (m, 2H), 7.40-7.30 (m, 2H), 7.25-7.15 (m, 1H), 6.90-6.80 (m, 3H), 3.85 (s, 3H), 3.75 (br s, 2H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 148.2, 141.5, 138.1, 129.8, 128.7, 126.8, 126.5, 118.2, 115.6, 111.9, 55.8.
-
Mass Spec (EI): m/z 199 (M⁺).
Visual Guides
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Yousif, D., Tombolato, S., Ould Maina, E., Po, R., Biagini, P., Papagni, A., & Vaghi, L. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-423. [Link]
-
PubChem. (n.d.). 4-Methoxybiphenyl-3-amine. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Yonetoku, Y., et al. (2009). Practical synthesis of 3-amino-4-methoxybiphenyl and its derivatives. Organic Process Research & Development, 13(5), 855-863. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Qureshi, Z. S., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 29184-29188. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
-
Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
Sources
Technical Support Center: Optimizing Reactions with p-Anisidine
Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with p-anisidine. This hub is designed to address specific challenges and frequently encountered issues, particularly concerning pH optimization in critical synthetic reactions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure robust and reproducible results.
Understanding the Role of pH: The p-Anisidine Primer
p-Anisidine is an aromatic amine with a pKa of approximately 5.34.[1] This value is the cornerstone of pH optimization for its reactions. The pKa dictates the equilibrium between the neutral, nucleophilic free base (CH₃OC₆H₄NH₂) and its protonated, non-nucleophilic conjugate acid (CH₃OC₆H₄NH₃⁺).
-
Below pH 5.34: p-Anisidine will predominantly exist in its protonated (anilinium) form, rendering the lone pair on the nitrogen unavailable for nucleophilic attack.
-
Above pH 5.34: The equilibrium shifts towards the neutral free base, which is the reactive species in most desired synthetic transformations.
This balance is critical. While the free base is necessary for nucleophilicity, the overall reaction environment's pH affects electrophiles, intermediates, and the stability of all species involved.
Troubleshooting & FAQ: pH Optimization in Key Reactions
This section provides answers to common questions and troubleshooting scenarios encountered during reactions involving p-anisidine.
Section 1: Diazotization Reactions
Diazotization is the process of converting a primary aromatic amine, like p-anisidine, into a diazonium salt. This intermediate is highly versatile but notoriously unstable, making strict pH and temperature control paramount.
Q1: My diazotization of p-anisidine is failing or giving low yields. What is the optimal pH and why?
A1: The optimal condition for diazotization is a highly acidic pH, typically below 2 . This is achieved by using a strong mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[2][3]
Causality:
-
Generation of the Electrophile: The reaction requires the formation of the nitrosonium ion (NO⁺) from sodium nitrite (NaNO₂). This conversion is catalyzed by a strong acid.[2][4]
-
Preventing Side Reactions: A low pH ensures that the concentration of the nucleophilic free base of p-anisidine is very low. This is crucial to prevent the newly formed diazonium salt (an electrophile) from coupling with unreacted p-anisidine (a nucleophile), which would form an unwanted azo dye byproduct.[2]
-
Stability of the Diazonium Salt: While inherently unstable, diazonium salts exhibit slightly better stability in cold, acidic solutions.
Troubleshooting Guide: Diazotization of p-Anisidine
| Symptom | Potential Cause (pH-Related) | Recommended Solution |
| Formation of a colored precipitate (yellow/orange/red) | The pH is too high, leading to premature azo coupling between the diazonium salt and unreacted p-anisidine. | Ensure a sufficient excess of strong acid is used. Maintain the reaction temperature at 0-5 °C to slow down side reactions. Add the sodium nitrite solution slowly to the acidic p-anisidine solution to avoid localized areas of higher pH. |
| Gas evolution (bubbling) from the reaction mixture | The diazonium salt is decomposing, releasing nitrogen gas. This can be exacerbated by incorrect pH or elevated temperature. | Strictly maintain the temperature between 0-5 °C using an ice/salt bath. Ensure the pH is strongly acidic throughout the addition of nitrite.[5] |
| Incomplete reaction (starting material remains) | Insufficient acid to fully generate the nitrosonium ion, or the p-anisidine has precipitated out of solution as its salt before reacting. | Use at least 2.5-3 equivalents of strong acid relative to p-anisidine. Ensure the p-anisidine salt is fully dissolved before beginning the addition of sodium nitrite. |
Section 2: Imine (Schiff Base) Formation
The condensation of p-anisidine with an aldehyde or ketone to form an imine is highly pH-dependent. The reaction requires a delicate balance to achieve optimal rates.
Q2: I'm struggling with the rate of imine formation between p-anisidine and an aldehyde. What is the ideal pH range?
A2: The optimal pH for imine formation is typically in the mildly acidic range of 4 to 6 .
Causality: This reaction proceeds via a two-step mechanism, and the pH represents a crucial compromise:
-
Activation of the Carbonyl: The reaction is acid-catalyzed. Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. This step is favored at lower pH.
-
Nucleophilicity of the Amine: The attacking species is the neutral p-anisidine free base. If the pH is too low (<< 5.34), the concentration of the free base becomes negligible as it is fully protonated, and the reaction rate plummets.
The pH of 4-6 provides a sufficient concentration of both the protonated carbonyl and the neutral amine for the reaction to proceed efficiently.
Troubleshooting Guide: Imine Formation with p-Anisidine
| Symptom | Potential Cause (pH-Related) | Recommended Solution |
| Very slow or no reaction | The pH is too low (<4). Most of the p-anisidine is protonated and non-nucleophilic. | Adjust the pH upwards into the 4-6 range using a suitable buffer (e.g., acetate buffer). |
| Reaction stalls or is slow | The pH is too high (>6). There is insufficient acid catalysis to activate the carbonyl electrophile. | Carefully add a mild acid (e.g., acetic acid) to bring the pH down into the optimal 4-6 range. |
| Hydrolysis of the formed imine | Imine formation is reversible, and hydrolysis can occur, especially outside the optimal pH range. The hydrolysis of p-anisidine-derived Schiff bases is catalyzed by acid.[6] | Once the reaction is complete, adjust the pH to a neutral or slightly basic range (pH 7-8) during workup to stabilize the imine product and prevent hydrolysis. |
Section 3: Amide Coupling Reactions
Coupling p-anisidine (a relatively electron-rich but still moderately unreactive aniline) with a carboxylic acid requires an activating agent, and the pH must be carefully controlled. Common methods include using carbodiimides like EDC with additives like NHS.
Q3: My EDC/NHS amide coupling with p-anisidine is inefficient. How should I manage the pH during the reaction?
A3: This is a two-stage process with distinct pH optima.
-
Activation Step: The activation of the carboxylic acid with EDC to form an active O-acylisourea intermediate, which is then converted to a more stable NHS-ester, is most efficient at a pH of 4.5-6.0 .[7]
-
Coupling Step: The reaction of the activated NHS-ester with p-anisidine is most efficient at a pH of 7.2-8.5 .[7]
Causality: At a slightly acidic pH, the carboxylic acid is protonated, and the EDC reagent is active. However, for the coupling step, a significant concentration of the p-anisidine free base is required for nucleophilic attack. A pH above 7 ensures that p-anisidine is deprotonated and reactive. A pH above 8.5 can lead to hydrolysis of the NHS-ester.
Troubleshooting Guide: Amide Coupling with p-Anisidine
| Symptom | Potential Cause (pH-Related) | Recommended Solution |
| Low yield, starting acid recovered | Inefficient activation of the carboxylic acid due to incorrect pH. | Perform the activation step in a suitable buffer, such as MES buffer, at pH 5-6. |
| Low yield, starting p-anisidine recovered | The pH during the coupling step is too low, leading to protonation of p-anisidine. | After the activation step, adjust the pH of the reaction mixture to 7.2-8.0 using a non-nucleophilic base (e.g., DIPEA) or by exchanging into a suitable buffer (e.g., phosphate or borate buffer) before adding the p-anisidine.[1] |
| Formation of N-acylurea byproduct | The O-acylisourea intermediate is rearranging faster than it reacts with NHS or the amine. This can be influenced by reaction conditions. | Ensure NHS is present during the EDC activation step. For poorly reactive anilines like p-anisidine, using additives like HOBt or HOAt can improve coupling efficiency and suppress side reactions.[8] |
Visualizing pH Effects & Workflows
Diagram 1: pH-Dependent Speciation of p-Anisidine
This diagram illustrates the equilibrium between the reactive and unreactive forms of p-anisidine based on the solution's pH relative to its pKa.
Caption: Equilibrium of p-anisidine forms across pH ranges.
Diagram 2: Troubleshooting Workflow for Low-Yield Amide Coupling
This workflow guides the user through a logical sequence of checks to diagnose issues in an EDC/NHS coupling reaction with p-anisidine.
Caption: Stepwise diagnosis for p-anisidine amide coupling.
Experimental Protocol: pH Optimization for Imine Formation
This protocol provides a general framework for determining the optimal pH for the reaction between p-anisidine and a model aldehyde (e.g., benzaldehyde).
Objective: To identify the pH that maximizes the rate of imine formation.
Materials:
-
p-Anisidine
-
Benzaldehyde
-
Methanol or Ethanol
-
Buffer solutions:
-
0.1 M Acetate buffer (pH 4.0)
-
0.1 M Acetate buffer (pH 5.0)
-
0.1 M Phosphate buffer (pH 6.0)
-
0.1 M Phosphate buffer (pH 7.0)
-
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Suitable TLC eluent (e.g., 4:1 Hexanes:Ethyl Acetate)
-
UV lamp
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 0.5 M solution of p-anisidine in methanol.
-
Prepare a 0.5 M solution of benzaldehyde in methanol.
-
-
Set Up Reactions:
-
Label four vials: "pH 4", "pH 5", "pH 6", "pH 7".
-
To each vial, add 2 mL of the corresponding buffer solution.
-
Add 200 µL of the p-anisidine stock solution to each vial.
-
Initiate the reactions by adding 200 µL of the benzaldehyde stock solution to each vial simultaneously (or in rapid succession). Start a timer.
-
-
Monitor Reaction Progress:
-
At regular intervals (e.g., t = 5, 15, 30, 60 minutes), spot a small aliquot from each reaction vial onto a single TLC plate.
-
Be sure to also spot the p-anisidine and benzaldehyde starting materials as references.
-
Develop the TLC plate in the chosen eluent system.
-
-
Analyze Results:
-
Visualize the TLC plate under a UV lamp. The imine product should appear as a new spot with an Rf value distinct from the starting materials.
-
Compare the intensity of the product spot across the different pH lanes at each time point. The pH that shows the most intense product spot in the shortest amount of time is the optimal pH for the reaction under these conditions.
-
This experiment provides a rapid, semi-quantitative method to visualize the impact of pH on reaction rate and guide larger-scale synthesis.
References
-
Amari, A., Diaf, K., & Elbahri, Z. (2023). p-ANISIDINE RELEASE STUDY BY HYDROLYSIS OF SCHIFF BASES IN HOMOGENEOUS MEDIA. Bulletin of the Chemical Society of Ethiopia, 37(3). Available at: [Link]
-
Khatri, H. R., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(25), 3293-3296. Available at: [Link]
-
Kaur, S., et al. (2021). Soybean peroxidase‐catalyzed degradation of a sulfonated dye and its azo‐cleavage product. Journal of Chemical Technology & Biotechnology, 96(10), 2896-2905. Available at: [Link]
-
Sabiah, S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(18), 4956-4959. Available at: [Link]
-
Comer, E. (2015). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. University of York. Available at: [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
-
Warzecha, K.-D. (2015). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? Chemistry Stack Exchange. Available at: [Link]
-
LibreTexts Chemistry. (2019). 14.4: Diazotization of Amines. Available at: [Link]
-
Organic Chemistry Portal. Diazotisation. Available at: [Link]
- Google Patents. (1999). US5874547A - Diazotization of amines.
-
Yokogawa. pH in Diazo Coupler. Available at: [Link]
-
ResearchGate. (2013). pH Optimization of Amidation via Carbodiimides. Available at: [Link]
-
Zhang, G. (2014). Can anybody help with the following problem regarding formation of the Diazonium salt? ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. ajol.info [ajol.info]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Ortho, Meta, and Para-Anisidine Isomers: A Comparative Analysis
Introduction: The Significance of Positional Isomerism in Anisidines
Anisidine (methoxyaniline) isomers are fundamental building blocks in synthetic organic chemistry, with broad applications ranging from the synthesis of azo dyes to the development of pharmaceuticals.[1][2] The three isomers—ortho (2-methoxy), meta (3-methoxy), and para (4-methoxy)—share the same molecular formula (C₇H₉NO) and molecular weight (123.15 g/mol ), yet the seemingly minor difference in the substitution pattern on the aromatic ring gives rise to profound distinctions in their physicochemical properties, reactivity, and biological activity.[3][4]
This guide provides a comprehensive comparative analysis of ortho-, meta-, and para-anisidine, offering researchers, scientists, and drug development professionals the in-depth technical data and field-proven insights necessary to select the appropriate isomer and optimize its use in experimental design. We will explore the causality behind their differing properties, present validated analytical protocols, and discuss their industrial relevance and toxicological profiles.
Caption: Figure 1. Molecular Structures of Anisidine Isomers.
Part 1: Comparative Physicochemical Properties
The position of the methoxy group relative to the amino group directly influences intermolecular forces, molecular symmetry, and electronic effects, leading to significant differences in physical state, solubility, and basicity.
The para isomer exhibits the highest melting point due to its symmetrical structure, which allows for more efficient packing in the crystal lattice. The ortho and meta isomers, being liquids at or near room temperature, have less ordered arrangements.[5][6][7] The basicity (pKa) of the amino group is also modulated by the electronic influence of the methoxy group. The electron-donating resonance (+M) effect of the methoxy group increases electron density on the ring, particularly at the ortho and para positions. This effect enhances the basicity of p-anisidine compared to aniline. However, in o-anisidine, the steric hindrance and the inductive (-I) effect of the nearby methoxy group counteract this, reducing its basicity.[8]
Table 1: Physicochemical Properties of Anisidine Isomers
| Property | ortho-Anisidine | meta-Anisidine | para-Anisidine |
| CAS Number | 90-04-0 | 536-90-3 | 104-94-9 |
| Appearance | Yellow liquid, turns brown on air exposure[6] | Pale yellow oily liquid[7] | Brown to dark brown crystals[3] |
| Melting Point | 6.2 °C[6] | < 0 °C[7] | 56-59 °C[5] |
| Boiling Point | 224 °C[6] | 251 °C[7] | 243 °C[5] |
| Density | 1.0923 g/cm³ (20 °C)[6] | 1.096 g/cm³ (20 °C)[7] | 1.071 g/cm³ (57 °C)[5] |
| pKa | 4.52 | 4.23 | 5.36[3] |
| Water Solubility | 1.5 g/100 mL[6] | Soluble | Sparingly soluble (2.2 g/100 mL at 20°C)[3][5] |
| logP (o/w) | 1.18[9] | 0.90 | 0.95[3] |
Part 2: Spectroscopic Characterization and Analytical Separation
Differentiating between the isomers in a laboratory setting is paramount. Spectroscopic methods provide unique fingerprints for each molecule, while chromatographic techniques allow for their efficient separation and quantification.
Spectroscopic Fingerprints
-
¹H NMR: The aromatic region of the proton NMR spectrum is the most informative for distinguishing the isomers. The para isomer shows a symmetrical AA'BB' system. The ortho and meta isomers display more complex splitting patterns corresponding to four adjacent aromatic protons and a non-symmetrical substitution pattern, respectively.
-
IR Spectroscopy: All isomers will show characteristic N-H stretching bands (around 3300-3500 cm⁻¹) and C-O stretching for the methoxy group (around 1250 cm⁻¹). However, the pattern of C-H out-of-plane bending bands in the 700-900 cm⁻¹ region is diagnostic for the substitution pattern (ortho, meta, or para).
-
UV-Vis Spectroscopy: The position of the primary and secondary absorption bands is affected by the methoxy group's position. p-Anisidine typically shows a bathochromic (red) shift compared to the other isomers due to the extended conjugation between the electron-donating amino and methoxy groups through the aromatic ring.[3]
Experimental Protocol: Isomer Separation by High-Performance Liquid Chromatography (HPLC)
This protocol provides a robust, self-validating method for the baseline separation of all three anisidine isomers. The choice of a C18 stationary phase leverages the subtle differences in hydrophobicity between the isomers for effective separation.
Objective: To separate and quantify ortho-, meta-, and para-anisidine in a mixed sample.
Methodology:
-
Standard Preparation:
-
Prepare individual stock solutions of each isomer (1 mg/mL) in methanol.
-
Create a mixed standard solution containing all three isomers at a final concentration of 10 µg/mL each by diluting the stock solutions in the mobile phase.
-
-
Sample Preparation:
-
Dissolve the unknown sample in methanol to an estimated total isomer concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove particulate matter.
-
Dilute the filtered sample 1:100 with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile:Water (40:60 v/v) with 0.1% trifluoroacetic acid (TFA). The TFA ensures the amines are protonated, leading to sharper peaks.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 235 nm. This wavelength provides a good response for all three isomers.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
-
Analysis:
-
Inject the mixed standard to determine the retention time and response factor for each isomer. The expected elution order is typically ortho, then meta, then para, due to increasing polarity.
-
Inject the prepared sample.
-
Identify the isomers in the sample by comparing retention times with the standard.
-
Quantify each isomer using the peak area and the response factor determined from the standard run.
-
Caption: Figure 2. HPLC Analysis Workflow for Anisidine Isomers.
Part 3: Comparative Chemical Reactivity
The electronic nature of the methoxy group (electron-donating) and its position are the primary determinants of reactivity in electrophilic aromatic substitution and reactions involving the amino group.
-
Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration): The methoxy and amino groups are both strongly activating, ortho-para directing groups.
-
In p-anisidine , the directing effects reinforce each other, leading to rapid substitution at the positions ortho to the amino group (positions 2 and 6).
-
In o-anisidine , the situation is more complex. The positions ortho and para to the amino group are activated, but steric hindrance from the adjacent methoxy group can influence the regioselectivity.
-
In m-anisidine , the directing effects are divergent. The positions ortho and para to the amino group (2, 4, 6) are activated, as are the positions ortho and para to the methoxy group (2, 4, 6). This can lead to mixtures of products, making it a less predictable substrate.
-
-
Diazotization: All three isomers readily undergo diazotization (reaction with nitrous acid) to form diazonium salts, which are versatile intermediates for synthesizing a wide range of compounds, particularly azo dyes. The stability and subsequent reactivity of the resulting diazonium salt can be subtly influenced by the isomer's structure.
Part 4: Industrial Applications and Relevance
The distinct properties of each isomer have led to their specialized use in different industrial sectors.
-
ortho-Anisidine: Primarily used as an intermediate in the synthesis of azo dyes and pigments.[1][10] It is a precursor for producing guaiacol, vanillin, and certain pharmaceuticals.[10] Its application as a heartwood indicator in the timber industry is a niche but important use.[6]
-
meta-Anisidine: Also used in the manufacture of azo dyes and other specialty chemicals. Its applications are generally less widespread than the ortho and para isomers.
-
para-Anisidine: Extensively used as an intermediate for dyes, such as Acid Red GP and Disperse Blue 79, and in the pharmaceutical industry for drugs with anti-inflammatory and antipyretic properties.[2] A significant application is in food quality testing, where it is used to determine the "anisidine value" (AV) of fats and oils, a measure of secondary oxidation products like aldehydes.[5]
Part 5: Toxicology and Safety Comparison
A critical point of differentiation among the isomers is their toxicological profile. Researchers must handle these compounds with appropriate caution, recognizing the specific hazards associated with each.
-
ortho-Anisidine: Classified by the European Chemicals Agency (ECHA) as carcinogenic (Category 1B) and mutagenic (Category 2).[1] The International Agency for Research on Cancer (IARC) has classified it as "possibly carcinogenic to humans (Group 2B)".[11] Its use is highly regulated, particularly in consumer products in the European Union.[1] The oral LD₅₀ in rats is reported as 2000 mg/kg.[9]
-
meta-Anisidine: Considered toxic and hazardous, with GHS classifications indicating it is toxic if swallowed or in contact with skin.[7]
-
para-Anisidine: Generally considered the most acutely toxic of the three isomers.[3] It can cause blood damage (methemoglobinemia) upon ingestion, inhalation, or skin contact.[3][12] The oral LD₅₀ in rats is significantly lower than the ortho isomer, at 140 mg/kg.[5]
Caption: Figure 3. Comparative Hazard Profile of Anisidine Isomers.
Conclusion
The positional isomerism of ortho-, meta-, and para-anisidine provides a classic and compelling example of how subtle structural changes dictate significant functional differences. The para isomer stands out for its symmetry, higher melting point, and role in food chemistry. The ortho isomer is a key dye intermediate but is burdened by significant health concerns regarding its carcinogenicity. The meta isomer, while also a useful synthetic intermediate, often presents more complex reactivity profiles. For the researcher, a thorough understanding of these differences is not merely academic; it is essential for designing safe and effective experiments, developing robust analytical methods, and synthesizing novel molecules with desired properties.
References
-
PubChem. (n.d.). p-Anisidine. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Wikipedia. (n.d.). p-Anisidine. Retrieved January 27, 2026, from [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2022). ortho-Anisidine and ortho-Anisidine Hydrochloride. In Some Aromatic Amines and related Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 127. Lyon (FR): International Agency for Research on Cancer. Available from: [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). ortho-Anisidine. In Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 73. Lyon (FR): International Agency for Research on Cancer. Available from: [Link]
-
The Good Scents Company. (n.d.). para-anisidine. Retrieved January 27, 2026, from [Link]
-
Wikipedia. (n.d.). o-Anisidine. Retrieved January 27, 2026, from [Link]
-
Wikipedia. (n.d.). m-Anisidine. Retrieved January 27, 2026, from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019). p-Anisidine and its hydrochloride: Human health tier II assessment. Australian Government Department of Health. Retrieved January 27, 2026, from [Link]
-
Okchem. (n.d.). Exploring o-Anisidine: Properties, Applications, and Industry Insights. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). 3-Methoxyaniline. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
The Good Scents Company. (n.d.). ortho-anisidine. Retrieved January 27, 2026, from [Link]
-
Let's Crack NEET UG. (2021, January 19). Why Ortho- and meta-anisidine are less basic than Aniline? Basicity Order of Aromatic Anilines. YouTube. Retrieved January 27, 2026, from [Link]
-
IARC. (1999). ortho-ANISIDINE. IARC Publications. Retrieved January 27, 2026, from [Link]
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A Comparative Guide to the Spectrophotometric Determination of Copper(III) with p-Anisidine and Alternative Chromogenic Reagents
For researchers, scientists, and professionals in drug development, the accurate quantification of copper is a critical analytical challenge. While sophisticated techniques like atomic absorption spectroscopy (AAS) and inductively coupled plasma-optical emission spectrometry (ICP-OES) offer high sensitivity, spectrophotometric methods provide a valuable combination of simplicity, cost-effectiveness, and rapid analysis. This guide provides an in-depth comparison of the spectrophotometric determination of copper(III) using p-anisidine against other chromogenic reagents, supported by experimental data to inform your selection of the most suitable method for your analytical needs.
The p-Anisidine Method for Copper(III) Determination: A Detailed Examination
The use of p-anisidine for the spectrophotometric determination of copper is predicated on the formation of a distinctively colored complex upon reaction with copper in its +3 oxidation state. This reaction provides a straightforward and rapid means of quantifying copper(III) ions in solution.
Underlying Principle
The core of this method lies in the reaction between p-anisidine (4-methoxyaniline) and copper(III) ions in a weakly acidic medium. This interaction results in the formation of a stable, pink-colored product, which exhibits a characteristic maximum absorbance at a specific wavelength, allowing for quantitative analysis.[1][2] The intensity of the color, measured as absorbance, is directly proportional to the concentration of copper(III) in the sample, in accordance with the Beer-Lambert Law.
Experimental Protocol: Spectrophotometric Determination of Copper(III) with p-Anisidine
This protocol is based on established methodologies for the spectrophotometric analysis of metal ions using aromatic amine reagents.
1. Reagent Preparation:
-
p-Anisidine Solution (0.2% w/v): Dissolve 0.2 g of high-purity p-anisidine in 100 mL of deionized water. Gentle warming may be required to facilitate dissolution.
-
Acetic Acid Solution (0.03 N): Prepare by diluting concentrated acetic acid with deionized water.
-
Copper(III) Standard Stock Solution: Prepare a stock solution of a stable copper(III) salt of known concentration. Note: The stability of copper(III) in aqueous solution can be a challenge; appropriate complexing agents may be required to stabilize this oxidation state.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to cover the desired concentration range.
2. Calibration Curve Construction:
-
To a series of 10 mL volumetric flasks, add increasing volumes of the copper(III) working standard solutions.
-
To each flask, add 1 mL of the 0.03 N acetic acid solution.
-
Add 2 mL of the 0.2% p-anisidine solution to each flask and dilute to the mark with deionized water.
-
Allow the color to develop for 5-10 minutes.
-
Measure the absorbance of each standard at 533 nm using a spectrophotometer, with a reagent blank (containing all components except the copper standard) used to zero the instrument.
-
Plot a graph of absorbance versus the concentration of copper(III).
3. Sample Analysis:
-
Prepare the sample solution, ensuring it is within the linear range of the calibration curve. Dilute if necessary.
-
To a 10 mL volumetric flask, add a known aliquot of the sample solution.
-
Add 1 mL of 0.03 N acetic acid and 2 mL of 0.2% p-anisidine solution. Dilute to the mark with deionized water.
-
After the same color development time as the standards, measure the absorbance at 533 nm.
-
Determine the concentration of copper(III) in the sample from the calibration curve.
A Comparative Analysis of Alternative Spectrophotometric Methods for Copper Determination
While the p-anisidine method offers a viable option for copper(III) analysis, a range of other chromogenic reagents are available for the spectrophotometric determination of copper, primarily targeting the more common copper(II) state. The choice of reagent is dictated by factors such as sensitivity, selectivity, pH range, and the nature of the sample matrix.
| Reagent/Method | λmax (nm) | Linear Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Remarks |
| p-Anisidine (for Cu(III)) | 533[1][2] | Up to 89.4[1] | Not explicitly stated in available literature. | Specific for Cu(III); rapid color development. |
| Diphenylthiocarbazide (DPTC) | 540 | 0.5 - 10 | Not explicitly stated in available literature. | High selectivity for Cu(II), forming a stable purple complex. |
| (E)-2-((4-iodophenyl)diazenyl)-8-hydroxyquinoline (IPDHQ) | 454[3] | 0.5 - 20[3] | Not explicitly stated in available literature. | Forms a 1:2 metal-to-ligand orange complex with Cu(II).[3] |
| 1-((4-(1-(2-hydroxyphenylimino)ethyl)-phenyl)diazenyl) naphthalene-2-ol (HPEDN) | 500[4] | 1.7 - 5.4[4] | 0.5038 x 10⁴[4] | Forms a brown 1:2 metal-to-ligand complex with Cu(II) at pH 9.[4] |
| Bis-3,3'-(5,6-dimethyl-1,2,4-triazine) (BDMT) | 444[5] | 0.5 - 10.1 | 9,700[5] | Reacts with Cu(I) to form an orange complex.[5] |
| Dimercaptophenols with heterocyclic diamines | 585 - 650[6] | 0.3 - 20[6] | Not explicitly stated in available literature. | Forms a 1:1:1 mixed ligand complex with Cu(II).[6] |
Causality Behind Experimental Choices and Method Validation
The selection of a particular spectrophotometric method is a nuanced decision that extends beyond simply comparing performance metrics. A thorough understanding of the underlying chemistry and potential interferences is paramount for generating reliable and accurate data.
The Role of pH and Buffering
The pH of the reaction medium is a critical parameter in spectrophotometric analysis as it influences both the speciation of the metal ion and the protonation state of the chromogenic reagent. For the p-anisidine method, the use of a weak acid like acetic acid provides the necessary acidic environment for the formation of the colored complex with copper(III).[1][2] In other methods, such as the HPEDN method, a basic pH of 9 is required to achieve optimal complex formation.[4] The use of a buffer system is often employed to maintain a constant pH, ensuring the reproducibility of the color-forming reaction.
Stoichiometry and Complex Stability
The stoichiometry of the metal-ligand complex dictates the sensitivity of the method. For instance, the HPEDN method forms a 1:2 complex between copper(II) and the reagent, which can enhance the molar absorptivity compared to a 1:1 complex.[4] The stability of the colored complex is also crucial for practical applications, as a stable complex allows for a wider time window for absorbance measurements.
Managing Interferences
A significant challenge in spectrophotometric analysis is the potential for interference from other ions present in the sample matrix. These interferences can be positive (enhancing the absorbance) or negative (reducing the absorbance). It is essential to perform interference studies to assess the selectivity of the method. For example, in the determination of copper with HPEDN, ions such as Co²⁺, Cd²⁺, Zn²⁺, Ni²⁺, Mn²⁺, Pd²⁺, and Fe³⁺ are known to interfere.[4] In such cases, the use of masking agents, which selectively form stable and colorless complexes with the interfering ions, can be employed to enhance the selectivity of the method for the target analyte.
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow for the spectrophotometric determination of copper and the logical relationship in method selection.
Caption: Experimental workflow for the spectrophotometric determination of copper(III) using p-anisidine.
Sources
A Comparative Guide to 3-Phenyl-p-anisidine Derivatives and Other Bioactive Compounds in Drug Discovery
In the landscape of modern drug discovery, the quest for novel molecular entities with high efficacy and specificity is a perpetual endeavor. Among the myriad of scaffolds explored, those containing the anisidine moiety have garnered considerable interest due to their versatile pharmacological profiles. This guide provides an in-depth, objective comparison of the efficacy of 3-Phenyl-p-anisidine derivatives, with a specific focus on their N-phenyl-4-hydroxy-2-quinolone-3-carboxamide analogues, against other established and emerging compound classes in drug discovery. This analysis is grounded in experimental data, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform their research and development strategies.
Introduction: The Therapeutic Potential of Phenyl-Anisidine Scaffolds
The 3-Phenyl-p-anisidine backbone represents a privileged scaffold in medicinal chemistry, offering a unique combination of steric and electronic properties that facilitate interactions with a diverse range of biological targets. The presence of the p-anisidine group, a substituted aniline with a methoxy group at the para position, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[1] This guide will delve into a prominent class of these derivatives, the N-phenyl-4-hydroxy-2-quinolone-3-carboxamides, which have emerged as potent anticancer agents through their targeted inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway.
To provide a holistic perspective, the efficacy of these quinolone derivatives will be benchmarked against established PI3K inhibitors, namely Alpelisib and Taselisib. Furthermore, the broader therapeutic potential of the quinolone scaffold will be explored, touching upon its well-documented antibacterial and emerging antiviral activities.
Anticancer Efficacy: A Focus on PI3Kα Inhibition
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] The p110α catalytic subunit of PI3K (PI3Kα), encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human cancers, making it a prime target for therapeutic intervention.
N-phenyl-4-hydroxy-2-quinolone-3-carboxamides: A Promising New Class of PI3Kα Inhibitors
Recent studies have highlighted a series of N-phenyl-4-hydroxy-2-quinolone-3-carboxamide derivatives as potent and selective inhibitors of PI3Kα. These compounds have demonstrated significant antiproliferative activity against various cancer cell lines, particularly those harboring PIK3CA mutations.
The primary mechanism of action for these quinolone derivatives is the inhibition of PI3Kα kinase activity. By binding to the ATP-binding pocket of the enzyme, they prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the downstream AKT signaling cascade. This disruption of the PI3K/AKT pathway ultimately leads to the induction of apoptosis and inhibition of tumor cell growth. Molecular docking studies have further elucidated the binding mode of these compounds, revealing key hydrogen bond interactions with critical residues within the PI3Kα active site.
Signaling Pathway: PI3K/AKT/mTOR
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of N-phenyl-2-quinolone-3-carboxamides.
Comparative Efficacy Analysis
To objectively assess the potency of N-phenyl-4-hydroxy-2-quinolone-3-carboxamide derivatives, their in vitro antiproliferative activity against human colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines is compared with that of the established PI3K inhibitors, Alpelisib and Taselisib.
| Compound/Derivative | Target | Caco-2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | Reference |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | |||
| Compound 16 | 37.4 | 8.9 | [2] | |
| Compound 18 | 50.9 | 3.3 | [2] | |
| Compound 19 | 17.0 | 5.3 | [2] | |
| Compound 21 | 18.9 | 4.9 | [2] | |
| N‐phenyl‐6‐fluoro‐4‐hydroxy‐2‐quinolone‐3‐carboxamides | PI3Kα | 48.63 - 378 | 44 - 664 | [3] |
| Established PI3K Inhibitors | ||||
| Alpelisib (BYL719) | PI3Kα | 0.313 - 1.54 | Not Reported | [4] |
| Taselisib (GDC-0032) | PI3Kα, δ, γ | Not Reported | Not Reported | [2][5] |
Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound. Data for Taselisib in these specific cell lines was not available in the searched literature, highlighting an area for future comparative studies.
From the data presented, it is evident that while the N-phenyl-4-hydroxy-2-quinolone-3-carboxamide derivatives exhibit promising anticancer activity in the micromolar range, the established inhibitor Alpelisib demonstrates significantly higher potency in the Caco-2 cell line. This difference in potency can be attributed to extensive lead optimization and clinical development processes that Alpelisib has undergone. However, the quinolone derivatives represent a novel chemical scaffold with the potential for further optimization to enhance their efficacy. The variation in activity based on substitutions (e.g., chloro vs. fluoro) underscores the importance of structure-activity relationship (SAR) studies in refining the potency of these compounds.[6]
Beyond Cancer: The Broad-Spectrum Activity of Quinolones
The quinolone scaffold is not limited to anticancer applications. Historically, quinolones are a well-established class of broad-spectrum antibacterial agents.[7] Furthermore, recent research has unveiled their potential as antiviral agents.
Antibacterial Activity
Quinolone antibiotics, such as ciprofloxacin and levofloxacin, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[8] This mechanism of action leads to bacterial cell death. The antibacterial spectrum of quinolones is broad, encompassing both Gram-positive and Gram-negative bacteria.[9][10]
Antiviral Activity
Emerging evidence suggests that certain quinolone derivatives possess antiviral properties.[11][12] For instance, some derivatives have shown activity against influenza viruses by inhibiting viral polymerase.[13] Others have demonstrated inhibitory effects against SARS-CoV-2.[14] This expansion of the biological activity profile of quinolones opens new avenues for the development of novel antiviral therapeutics.
Experimental Protocols
To ensure scientific integrity and enable reproducibility, this section details the methodologies for key experiments cited in this guide.
Synthesis of N-phenyl-4-hydroxy-2-quinolone-3-carboxamide Derivatives
The synthesis of the N-phenyl-4-hydroxy-2-quinolone-3-carboxamide scaffold is a multi-step process that can be adapted to generate a library of derivatives with diverse substitutions.
Experimental Workflow: Synthesis of Quinolone Derivatives
Caption: A generalized workflow for the synthesis of N-phenyl-4-hydroxy-2-quinolone-3-carboxamide derivatives.
Step-by-Step Methodology:
-
Esterification: A substituted aniline is reacted with diethyl malonate in the presence of a suitable catalyst and solvent. This reaction typically involves heating to drive the condensation and formation of an intermediate enamine.
-
Cyclization: The intermediate is then subjected to a high-temperature cyclization reaction, often using a high-boiling point solvent such as diphenyl ether, to form the 4-hydroxy-2-quinolone-3-carboxylate core structure.
-
Amidation: The resulting ester is then reacted with a desired substituted aniline in the presence of a coupling agent or via direct aminolysis at elevated temperatures to yield the final N-phenyl-4-hydroxy-2-quinolone-3-carboxamide derivative.
-
Purification and Characterization: The final product is purified using techniques such as recrystallization or column chromatography. The structure and purity of the synthesized compounds are confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antiproliferative (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Experimental Workflow: MTT Assay
Caption: A step-by-step workflow for determining the in vitro antiproliferative activity of compounds using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., Caco-2, HCT-116) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow the compounds to exert their effects on cell proliferation.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2 to 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
This comparative guide has provided a detailed analysis of the efficacy of N-phenyl-4-hydroxy-2-quinolone-3-carboxamide derivatives, a promising class of 3-Phenyl-p-anisidine analogues, in the context of drug discovery. As PI3Kα inhibitors, they demonstrate significant potential as anticancer agents, albeit with lower potency than the clinically established drug Alpelisib in the cell lines examined. This highlights both the promise of this novel scaffold and the necessity for further structure-activity relationship studies to optimize their therapeutic efficacy.
The broad-spectrum biological activity of the quinolone core, encompassing antibacterial and antiviral properties, further underscores the versatility of this chemical class. Future research should focus on a multi-pronged approach:
-
Lead Optimization: Systematic modification of the N-phenyl-4-hydroxy-2-quinolone-3-carboxamide scaffold to improve PI3Kα inhibitory activity and selectivity.
-
Expanded Biological Screening: Evaluation of these derivatives against a wider range of cancer cell lines with different genetic backgrounds, as well as against various bacterial and viral strains.
-
Pharmacokinetic Profiling: In-depth investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising lead compounds to assess their drug-likeness.
-
In Vivo Efficacy Studies: Preclinical evaluation of optimized derivatives in animal models of cancer and infectious diseases to validate their therapeutic potential.
By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of 3-Phenyl-p-anisidine derivatives and the broader class of quinolones, paving the way for the development of next-generation therapies for a range of human diseases.
References
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PubChem. p-Anisidine. National Center for Biotechnology Information. [Link]
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Sabbah, D. A., et al. (2020). N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. Molecules, 26(1), 73. [Link]
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Al-Qaisi, J., et al. (2021). Design, Synthesis, and Biological Examination of N‐Phenyl‐6‐fluoro‐4‐hydroxy‐2‐quinolone‐3‐carboxamides as Anticancer Agents. Chemistry & Biodiversity, 18(12), e2100654. [Link]
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Fassl, A., et al. (2024). Synergistic Effects of the Combination of Alpelisib (PI3K Inhibitor) and Ribociclib (CDK4/6 Inhibitor) in Preclinical Colorectal Cancer Models. Cancers, 16(1), 195. [Link]
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Sabbah, D. A., et al. (2017). N-phenyl-4-hydroxy-2-quinolone-3-carboxamides as selective inhibitors of mutant H1047R phosphoinositide-3-kinase (PI3Kα). Bioorganic & Medicinal Chemistry Letters, 27(15), 3423–3429. [Link]
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Chin, N. X., et al. (1987). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Reviews of Infectious Diseases, 9 Suppl 1, S17-23. [Link]
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Kim, Y., et al. (2023). Discovery of 2-aminoquinolone acid derivatives as potent inhibitors of SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters, 88, 129295. [Link]
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Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 6(9), a025320. [Link]
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Melegari, M., et al. (1999). Antiviral properties of quinolone-based drugs. Antiviral Chemistry & Chemotherapy, 10(6), 289–301. [Link]
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Richter, S. N., et al. (2000). Antiviral Properties of Quinolone-based Drugs. Antiviral Chemistry and Chemotherapy, 11(1), 1-13. [Link]
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Al-Trawneh, A. M., et al. (2012). Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. International Journal of Organic Chemistry, 2(3), 244-250. [Link]
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Al-Hourani, B. J., et al. (2024). Synthesis, Characterization and Preliminary Screening of New N-Substituted -8-Methyl-4-Hydroxy-2-Quinolone -3-Carboxamides as Potential Anticancer Agents. Letters in Drug Design & Discovery, 21(1). [Link]
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A Comparative Guide to the Kinetic Studies of Reactions Involving 3-Phenyl-p-anisidine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Reactivity of Substituted Aromatic Amines
Aromatic amines are a cornerstone of modern chemistry, forming the structural backbone of countless pharmaceuticals, polymers, dyes, and other functional materials. Within this class, anisidines (methoxyanilines) and their derivatives are of particular interest due to the influence of the methoxy group on the reactivity of the aromatic ring and the amino functionality. This guide focuses on the kinetic studies of reactions involving 3-Phenyl-p-anisidine (also known as 4-methoxy-3-phenylaniline)[1], a molecule with a unique substitution pattern that imparts specific steric and electronic properties.
Direct kinetic data for 3-Phenyl-p-anisidine is not abundant in published literature. Therefore, this guide adopts a comparative approach, leveraging extensive kinetic data from structurally related and industrially significant analogs such as p-anisidine, aniline, and p-toluidine. By examining the kinetics of key reactions—oxidation, polymerization, and condensation—for these well-studied compounds, we can establish a predictive framework to understand and anticipate the reactive behavior of 3-Phenyl-p-anisidine. Understanding these reaction kinetics is paramount for optimizing synthesis, predicting degradation pathways, designing novel polymers, and developing new therapeutic agents.
Comparative Kinetic Analysis of Key Reaction Types
The reactivity of an aromatic amine is primarily governed by the electron density at the nitrogen atom and on the aromatic ring, as well as by steric hindrance around the reactive sites. The presence of a methoxy group (para to the amine) and a phenyl group (meta to the amine) in 3-Phenyl-p-anisidine suggests a complex interplay of these factors.
Oxidation Reactions: A Gateway to Functionalization and Degradation
The oxidation of aromatic amines is a fundamental transformation that can lead to a variety of products, including quinones, azo compounds, and polymeric materials. The kinetics of these reactions are highly dependent on the oxidant, solvent, pH, and the structure of the amine itself.
Causality Behind Experimental Choices: The study of aniline oxidation kinetics often employs oxidants like chromic acid, periodate, or chlorine dioxide. The choice of oxidant allows for probing different reaction mechanisms. For instance, reactions involving metal-based oxidants may proceed via complex formation, while others might involve radical intermediates. The reaction order is typically determined with respect to the substrate and oxidant to elucidate the rate-determining step[2]. For example, the oxidation of aniline with chlorine dioxide was found to be first-order with respect to both reactants, indicating a second-order overall reaction[3].
Influence of Substituents:
-
Electron-donating groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃) generally increase the rate of oxidation by increasing the electron density on the aromatic ring and the nitrogen atom, making them more susceptible to electrophilic attack by the oxidant.
-
Electron-withdrawing groups (EWGs) , conversely, tend to decrease the reaction rate. However, in some mechanisms, such as the oxidation of substituted anilines by bromate, EWGs have been found to accelerate the reaction, suggesting a mechanism where the anilinium ion is the reactive species.
-
Steric Hindrance: Bulky substituents, particularly at the ortho position, can sterically hinder the approach of the oxidant, thereby slowing down the reaction rate.
Predicted Reactivity of 3-Phenyl-p-anisidine: For 3-Phenyl-p-anisidine, the para-methoxy group is a strong activating group. The meta-phenyl group is weakly deactivating through its inductive effect but can participate in resonance. The primary influence of the phenyl group at the 3-position is likely to be steric, potentially hindering the approach of an oxidant to the adjacent positions on the ring. The overall rate of oxidation would be a balance of these activating and steric effects.
Table 1: Comparative Kinetic Data for the Oxidation of Aromatic Amines
| Amine | Oxidant | Medium | Key Kinetic Findings | Reference |
| Aniline | Chromic Acid | 10% Aqueous Acetic Acid | First order in both oxidant and substrate. | |
| Aniline | Chlorine Dioxide | Aqueous (pH 6.86, 287K) | First order in both oxidant and substrate; k = 0.11 L/(mol·s); Eₐ = 72.31 kJ/mol. | [3] |
| p-Toluidine | Chromic Acid | Acetic Acid-Water | First order in oxidant, substrate, and H⁺. | [4] |
| m-Anisidine | Periodate | Aqueous | First order in both oxidant and substrate; Eₐ = 8.8 kcal/mol. | [2] |
| Substituted Anilines | Bromate | Acidic (Acetic Acid-Water) | First order in oxidant and H⁺; fractional order in substrate. EWGs accelerate the reaction. |
Diagram 1: Generalized Pathway for Aromatic Amine Oxidation
Caption: Generalized mechanism of aromatic amine oxidation often proceeds via a cation radical intermediate.
Polymerization Reactions: Crafting Conductive Materials
The oxidative polymerization of anilines is a primary method for synthesizing polyaniline (PANI), a well-known conducting polymer. The kinetics of this process are crucial for controlling the molecular weight, morphology, and ultimately, the electrical properties of the resulting polymer.
Causality Behind Experimental Choices: Kinetic studies of aniline polymerization often use ammonium persulfate (APS) or dichromate salts as oxidants in an acidic medium[5][6]. The progress of the reaction can be monitored by UV-Vis spectroscopy, tracking the increase in absorbance corresponding to polymer formation[6]. The reaction typically exhibits an induction period followed by an acceleratory phase, which is characteristic of an autocatalytic mechanism.
Influence of Substituents:
-
Substituents on the aniline ring significantly affect both the rate of polymerization and the properties of the polymer.
-
EDGs can increase the polymerization rate.
-
Bulky substituents, especially at the ortho position, can dramatically decrease the rate of polymerization and lead to lower molecular weight polymers due to steric hindrance preventing the necessary C-N bond formation between monomer units[7].
Predicted Reactivity of 3-Phenyl-p-anisidine: The bulky phenyl group at the 3-position of 3-Phenyl-p-anisidine would be expected to significantly hinder the polymerization process. While the para-methoxy group is activating, the steric effect of the adjacent phenyl ring would likely make it difficult for the monomer to achieve the planar conformation required for effective chain propagation. This would likely result in a slower polymerization rate and the formation of oligomers or low-molecular-weight polymers compared to unsubstituted aniline or p-anisidine.
Table 2: Comparative Kinetic Data for the Polymerization of Aromatic Amines
| Monomer | Oxidant | Medium | Key Kinetic Findings | Reference |
| m-Methylaniline | Sodium Dichromate | HCl | Reaction order: 1.3 in acid, 1.33 in oxidant, -0.83 in monomer. Eₐ = 45.94 kJ/mol. | [5] |
| Aniline, o- & p-Toluidine | Ammonium Persulfate | Aqueous | Reaction follows first-order kinetics with respect to the oxidant (APS). | [6] |
| p-Toluidine | Potassium Dichromate | Acidic | The study identified optimum conditions and calculated thermodynamic activation parameters. | [8] |
Diagram 2: Key Steps in Oxidative Polymerization of Aniline
Caption: The oxidative polymerization of aniline involves initiation, propagation, and termination steps.
Schiff Base Formation: Versatile Condensation Chemistry
The reaction of primary amines with aldehydes or ketones to form imines (Schiff bases) is a fundamental condensation reaction. These reactions are typically reversible and are often catalyzed by acid or base.
Causality Behind Experimental Choices: The synthesis of Schiff bases is often carried out by refluxing the amine and carbonyl compound in a solvent like ethanol[9]. The progress of the reaction can be monitored by techniques like TLC or by spectroscopic methods. Kinetic studies would typically follow the disappearance of the carbonyl peak or the appearance of the imine peak in the IR or UV-Vis spectrum. The pH of the medium is a critical parameter, as protonation of the carbonyl group activates it for nucleophilic attack, but excessive acidity will protonate the amine, rendering it non-nucleophilic.
Influence of Substituents:
-
On the Amine: EDGs on the aniline ring increase the nucleophilicity of the nitrogen atom, thereby increasing the rate of the initial nucleophilic attack on the carbonyl carbon. EWGs decrease the rate.
-
On the Carbonyl: EWGs on the aldehyde or ketone make the carbonyl carbon more electrophilic and increase the reaction rate. EDGs have the opposite effect.
-
Steric Hindrance: Bulky groups on either the amine or the carbonyl compound can slow the reaction by sterically hindering the formation of the tetrahedral intermediate.
Predicted Reactivity of 3-Phenyl-p-anisidine: The para-methoxy group in 3-Phenyl-p-anisidine will enhance the nucleophilicity of the amino group. However, the adjacent, bulky phenyl group could introduce significant steric hindrance, potentially slowing the rate of Schiff base formation compared to a less hindered amine like p-anisidine. The outcome will depend on the steric demands of the reacting carbonyl compound.
Diagram 3: Mechanism of Schiff Base Formation
Caption: Workflow for a typical UV-Vis spectroscopic kinetic study.
4. Detailed Procedure:
-
Wavelength Determination: First, determine the wavelength of maximum absorbance (λ_max) of the colored product by allowing a reaction to go to completion and scanning the UV-Vis spectrum.
-
Kinetic Run:
-
Set the spectrophotometer to the determined λ_max and equilibrate the cell holder to the desired temperature (e.g., 25°C).
-
Pipette the required volumes of the amine stock solution, solvent, and buffer into a quartz cuvette to achieve the desired initial concentration.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate thermally.
-
Initiate the reaction by adding a small, known volume of the temperature-equilibrated oxidant stock solution. Quickly mix the contents of the cuvette.
-
Immediately start recording the absorbance at fixed time intervals until no significant change in absorbance is observed.
-
-
Self-Validation: To determine the order with respect to the amine, perform a series of experiments keeping the oxidant and H⁺ concentrations constant while varying the initial amine concentration (pseudo-first-order conditions). A plot of log(initial rate) vs. log([Amine]) will yield a straight line with a slope equal to the reaction order. Repeat for the oxidant.
5. Data Analysis:
-
The initial rate of reaction can be determined from the slope of the absorbance vs. time plot at t=0.
-
For a reaction aA + bB -> Products, the rate law is Rate = k[A]ᵃ[B]ᵇ.
-
By systematically varying the concentrations of the reactants and measuring the initial rates, the orders a and b and the rate constant k can be determined.
Note on Fast Reactions: For reactions that are too fast to be monitored by conventional spectroscopy (i.e., complete within the mixing time), a stopped-flow technique is required. This method allows for the rapid mixing of reactants (on a millisecond timescale) and subsequent spectroscopic observation of the reaction progress.[10][11]
Conclusion and Future Outlook
This guide provides a comparative framework for understanding the reaction kinetics of 3-Phenyl-p-anisidine by drawing parallels with its structural analogs. The interplay of the electron-donating para-methoxy group and the sterically demanding meta-phenyl group is predicted to result in unique reactivity. Specifically, while the methoxy group enhances reactivity in oxidation and Schiff base formation, the phenyl substituent is expected to sterically hinder polymerization and potentially modulate the rate of other reactions depending on the steric bulk of the coreactant.
The provided experimental protocols offer a robust starting point for researchers to empirically determine the kinetic parameters for 3-Phenyl-p-anisidine. Such studies are crucial for its potential application in drug development, as metabolic stability (oxidation) is a key parameter, and in materials science, where controlled polymerization is essential. Future work should focus on generating direct experimental kinetic data for 3-Phenyl-p-anisidine to validate these predictions and fully unlock its potential in various scientific and industrial applications.
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A Senior Application Scientist's Guide to Benchmarking the Stability of 3-Phenyl-p-anisidine Derivatives
Introduction: Why Intrinsic Stability is a Critical Drug-Like Property
In the landscape of drug discovery and development, the stability of a molecule is as crucial as its potency and selectivity.[1] An unstable compound can lead to a cascade of challenges, including misleading structure-activity relationships (SAR), poor oral bioavailability, the formation of toxic degradation products, and significant hurdles in formulation and manufacturing.[1][2] 3-Phenyl-p-anisidine and its derivatives represent a class of aromatic amines with significant potential in medicinal chemistry, often serving as key intermediates or final active pharmaceutical ingredients (APIs).[3]
However, the aniline and methoxybenzene moieties inherent to this scaffold present specific stability liabilities.[4][5] The primary amino group is susceptible to oxidation, while the aromatic system can be prone to photolytic degradation.[6] Therefore, a rigorous and systematic evaluation of their stability is not merely a regulatory formality but a foundational scientific necessity.
This guide moves beyond a simple checklist of tests. It delves into the causality behind experimental design, providing field-proven insights into how to generate a meaningful and comparative stability profile for your derivatives. We will establish a multi-pillar approach encompassing forced degradation, photostability, and thermal analysis to build a holistic understanding of molecular liabilities.
Chapter 1: A Strategic Framework for Stability Assessment
A successful stability benchmarking program is not a random assortment of stress tests. It is a strategically designed investigation to probe the molecule's weaknesses under accelerated conditions. The goal is to predict long-term stability, identify potential degradation products, and establish the specificity of analytical methods.[7][8] Our framework is built on three pillars: Chemical Degradation, Photostability, and Thermal Stability.
The overall workflow is designed to be systematic, ensuring that each step informs the next and that the resulting data is both comprehensive and reliable.
Caption: A strategic workflow for benchmarking the stability of novel chemical entities.
Chapter 2: Forced Degradation Studies: Uncovering Chemical Liabilities
Forced degradation, or stress testing, is the cornerstone of any stability program.[8][9] The objective is to intentionally degrade the sample to an extent (typically 5-20%) that is sufficient to identify degradation pathways and validate the analytical method's ability to separate degradants from the parent compound.[10] This process is critical for developing a "stability-indicating assay method" (SIAM), a regulatory requirement and a necessity for accurate shelf-life determination.[11]
Causality Behind the Conditions:
-
Why Hydrolysis (Acidic & Basic)? Many drug molecules contain functional groups susceptible to hydrolysis (e.g., esters, amides, ethers). While 3-Phenyl-p-anisidine lacks classic hydrolyzable groups, acidic or basic conditions can catalyze other reactions or reveal liabilities in more complex derivatives. For instance, extreme pH can impact the stability of the methoxy group or other substituents on the phenyl rings.
-
Why Oxidation? The primary amine of the p-anisidine moiety is a prime target for oxidation. Exposure to an oxidizing agent like hydrogen peroxide mimics potential oxidative stress during manufacturing or storage, which can lead to the formation of N-oxides, imines, or colored polymeric impurities.[6] This is often the most relevant degradation pathway for aniline-type compounds.[5]
-
Why Thermal Stress? Heat accelerates the rate of chemical reactions.[8] By exposing the compound to elevated temperatures, we can quickly identify degradation pathways that might only become apparent after years of storage at room temperature. This provides a worst-case scenario for thermal liability.
Experimental Protocol: Forced Degradation
1. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the 3-Phenyl-p-anisidine derivative in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water). This solvent system is chosen for its compatibility with both aqueous and organic stress conditions and HPLC analysis.
2. Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed, transparent vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the 50:50 acetonitrile/water diluent.
-
Acid Hydrolysis: Use 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Use 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Use 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal (Aqueous): Use the control sample (stock + diluent). Incubate at 80°C for 48 hours.
3. Sample Quenching and Analysis:
-
After the incubation period, cool the samples to room temperature.
-
Neutralize the acid and base samples by adding an equimolar amount of base (for acid samples) or acid (for base samples). This step is crucial to halt the degradation reaction before analysis.
-
Dilute all samples (including the control and a "time zero" sample) to a final concentration of ~50 µg/mL with the mobile phase.
-
Analyze immediately by a validated stability-indicating HPLC-UV/MS method.
4. Analytical Method (Example):
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Detection: UV at 254 nm and 280 nm; Mass Spectrometry (ESI+)
-
Rationale: The C18 column provides good retention for aromatic compounds. The formic acid modifier aids in ionization for MS detection. A gradient method is essential to ensure the elution and separation of both the parent compound and potentially more or less polar degradants.
Caption: Workflow for a single forced degradation experiment.
Chapter 3: Photostability Testing: Assessing Light-Induced Degradation
The International Council for Harmonisation (ICH) guideline Q1B provides the definitive framework for photostability testing.[12][13][14] This is not optional; it is a regulatory expectation for all new drug substances.[15] Aromatic amines and compounds with extended conjugated systems are often susceptible to degradation upon exposure to UV or visible light.
Experimental Protocol: ICH Q1B Photostability
1. Sample Preparation:
-
Prepare two sets of samples of the solid-state drug substance.
-
Spread a thin layer (not more than 3 mm) of the powder on a chemically inert, transparent dish (e.g., glass petri dish).
-
Prepare a "dark control" sample by wrapping one of the dishes completely in aluminum foil. This control is essential to differentiate between light-induced degradation and thermal degradation that may occur within the chamber.
2. Exposure Conditions:
-
Place both the test sample and the dark control in a calibrated photostability chamber.
-
The chamber should be equipped with a light source that produces a combination of cool white fluorescent and near-ultraviolet lamps.
-
Expose the samples until they have received an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[16]
3. Post-Exposure Analysis:
-
After exposure, visually inspect the samples for any changes in physical appearance (e.g., color change).
-
Prepare solutions of the exposed sample, the dark control, and an unexposed control at a known concentration (e.g., 50 µg/mL).
-
Analyze by the stability-indicating HPLC-UV/MS method to determine the percent recovery of the parent compound and to identify any photo-degradants.
Chapter 4: Thermal Analysis: Characterizing Solid-State Stability
While forced degradation in solution provides information on chemical pathways, Thermogravimetric Analysis (TGA) offers critical insights into the solid-state thermal stability of the compound.[17] TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is invaluable for identifying the onset of thermal decomposition, which is a key parameter for determining safe handling and storage temperatures. Studies have shown that for aniline derivatives, thermal stability can be influenced by substituents on the aromatic ring.[18][19]
Experimental Protocol: Thermogravimetric Analysis (TGA)
1. Sample Preparation:
-
Place 3-5 mg of the 3-Phenyl-p-anisidine derivative into a standard TGA pan (e.g., aluminum or platinum).
2. Instrumentation and Parameters:
-
Instrument: Thermogravimetric Analyzer.
-
Atmosphere: Nitrogen (to assess thermal decomposition) or Air (to assess thermo-oxidative decomposition), at a flow rate of 50 mL/min.
-
Temperature Program: Ramp from 30°C to 600°C at a heating rate of 10°C/min.
-
Rationale: A 10°C/min heating rate is standard for screening studies, providing a good balance between resolution and experiment time. Running the experiment under both inert (N₂) and oxidative (air) atmospheres allows for differentiation between purely thermal and oxidative degradation pathways.
3. Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tₒₙₛₑₜ), often defined as the temperature at which 5% weight loss occurs (T₅). This value is a key benchmark for comparing the thermal stability of different derivatives.
Chapter 5: Data Interpretation and Comparative Benchmarking
The ultimate goal of this program is to generate comparative data that can guide decision-making. All quantitative results should be summarized in a clear, concise table.
Table 1: Hypothetical Comparative Stability Data for 3-Phenyl-p-anisidine Derivatives
| Stability Test | Stress Condition | Parent Compound (% Recovery) | Derivative A (Cl-substituted) (% Recovery) | Derivative B (NO₂-substituted) (% Recovery) |
| Hydrolytic | 0.1 M HCl, 60°C, 24h | 98.5 | 98.2 | 97.9 |
| 0.1 M NaOH, 60°C, 24h | 99.1 | 98.9 | 98.5 | |
| Oxidative | 3% H₂O₂, RT, 24h | 85.2 | 82.1 | 75.4 |
| Thermal | 80°C, Solution, 48h | 96.3 | 95.8 | 94.1 |
| Photostability | ICH Q1B Exposure | 91.7 | 90.5 | 88.2 |
| TGA Onset (T₅) | N₂ Atmosphere | 285°C | 295°C | 270°C |
Note: Data are hypothetical and for illustrative purposes only.
Interpreting the Results:
-
From the hypothetical data: We can infer that the primary liability for this series is oxidative degradation, followed by photostability.
-
Structure-Stability Relationships: The electron-withdrawing nitro group in Derivative B appears to significantly decrease both oxidative and photolytic stability and lowers the thermal decomposition temperature. Conversely, the chloro-substituent in Derivative A has a more modest impact.
-
Actionable Insights: This data would suggest that formulation development for these compounds should prioritize protection from light and oxygen, perhaps through the use of amber vials, nitrogen blanketing during manufacturing, and the inclusion of antioxidants.[6] Further medicinal chemistry efforts might focus on modifying the molecule to enhance its oxidative stability.
Conclusion
Benchmarking the stability of 3-Phenyl-p-anisidine derivatives is a multi-faceted endeavor that requires a scientifically-grounded, systematic approach. By integrating forced degradation, photostability, and thermal analysis, researchers can build a comprehensive stability profile. This profile is not just a collection of data points; it is a predictive tool that informs lead optimization, guides formulation development, and ensures the development of safe, effective, and robust drug candidates. The protocols and frameworks outlined in this guide provide a validated pathway to achieving this critical objective, ensuring that decisions are based on objective, high-quality experimental evidence.
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Safety Operating Guide
Navigating the Labyrinth: A Senior Application Scientist's Guide to the Proper Disposal of 3-Phenyl-p-anisidine
For the diligent researcher, scientist, or drug development professional, the synthesis and application of novel compounds are endeavors marked by precision and foresight. The same meticulous approach must be extended to the entire lifecycle of a chemical, including its final, critical stage: disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Phenyl-p-anisidine (also known as 4-methoxy-N-phenylaniline), ensuring the safety of laboratory personnel and the preservation of our environment.
The "Why": Understanding the Hazard Profile
Before we delve into the "how," it is imperative to understand the "why." The disposal protocols for any chemical are dictated by its inherent hazards. For aromatic amines like 3-Phenyl-p-anisidine, the risks are significant and multi-faceted. Based on data for p-anisidine, this class of compounds presents a triad of dangers: acute toxicity, potential carcinogenicity, and severe environmental toxicity.[2][3][4][5]
| Hazard Classification | Description | Rationale for Stringent Disposal |
| Acute Toxicity | Fatal if swallowed, in contact with skin, or if inhaled.[2][3][4][5] | Prevents accidental poisoning of personnel through any route of exposure. Improper disposal could lead to contamination of water sources, posing a public health risk. |
| Suspected Carcinogen | May cause cancer.[3][4][5] | Long-term exposure, even at low levels, could have severe health consequences. Disposal methods must ensure complete destruction of the compound to prevent environmental persistence and potential long-term human exposure. |
| Organ Damage | May cause damage to organs through prolonged or repeated exposure.[2][3][4] | Chronic exposure is a significant risk. Proper disposal minimizes the chance of repeated, low-level exposure to laboratory and waste management personnel. |
| Environmental Hazard | Very toxic to aquatic life.[2][3][4] | Release into the environment can have devastating effects on ecosystems. Disposal procedures must prevent any entry into drains or waterways. |
The GHS hazard statements available for 4-methoxy-N-phenylaniline (H302: Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H332: Harmful if inhaled; H335: May cause respiratory irritation) corroborate the necessity for these stringent precautions.[1]
The "Who" and "What": Personal Protective Equipment (PPE)
Given the high toxicity, appropriate PPE is non-negotiable. The selection of PPE is not merely a box-ticking exercise; it is a critical barrier between the researcher and potential harm.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum thickness of 0.11 mm). Double-gloving is recommended. | Provides a barrier against dermal absorption, which is a significant route of exposure for aromatic amines.[6] |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles, preventing severe eye irritation and potential absorption. |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, a chemically resistant apron or suit is advised. | Minimizes the risk of skin contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Essential when handling the solid material outside of a certified chemical fume hood or if dust generation is possible. |
The "How": A Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of 3-Phenyl-p-anisidine, from the point of generation to final removal from the laboratory.
Step 1: Waste Identification and Segregation
The first and most crucial step is the correct identification of the waste stream.
-
Classification: All waste containing 3-Phenyl-p-anisidine, including pure compound, reaction mixtures, and contaminated materials, must be classified as hazardous waste .[7]
-
Segregation: This waste stream must be kept separate from non-hazardous waste. Crucially, do not mix it with incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides to avoid potentially violent reactions.[7][8]
Step 2: Waste Collection and Labeling
Proper containment and labeling are essential for safety and regulatory compliance.
-
Containers: Use only chemically compatible, leak-proof containers for waste collection. Ensure the container is in good condition and has a secure lid.
-
Labeling: The container must be clearly labeled with:
-
The words "Hazardous Waste "
-
The full chemical name: "3-Phenyl-p-anisidine " or "4-methoxy-N-phenylaniline "
-
The relevant GHS pictograms (e.g., skull and crossbones for acute toxicity, health hazard for carcinogenicity, and environment).
-
The date of accumulation.
-
Step 3: Temporary Storage in the Laboratory
-
Designated Area: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible chemicals.
-
Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks.
Step 4: Arranging for Final Disposal
Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[7]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[7]
-
Documentation: Maintain meticulous records of the waste generated, including the amount and date of disposal, in accordance with regulatory requirements.[7]
Step 5: Recommended Final Disposal Method
The generally accepted and most environmentally sound method for the disposal of toxic aromatic amines is incineration .
-
Process: The waste should be incinerated in a licensed hazardous waste incinerator equipped with an afterburner and scrubber.[7][9] This high-temperature process ensures the complete destruction of the organic molecule, converting it into less harmful gaseous products which are then "scrubbed" to remove any remaining hazardous components before release.
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running. If outside a hood, ventilate the room if it is safe to do so.
-
Contain: Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[6] Avoid generating dust during this process.
-
Collect: Carefully sweep or shovel the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the rinsate as hazardous waste.
-
Report: Report the spill to your EHS department.
Visualizing the Workflow: Disposal Pathway
The following diagram illustrates the logical flow of the disposal process, from waste generation to final destruction.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Phenyl-p-anisidine
Author's Note: As a Senior Application Scientist, my primary goal is to ensure that cutting-edge research can be conducted both effectively and, most importantly, safely. The following guide addresses the safe handling of 3-Phenyl-p-anisidine. Specific safety data for this compound is limited. Therefore, this guide is built upon the comprehensive and well-documented hazard profile of its parent compound, p-anisidine. This approach ensures that we adhere to the highest safety standards by preparing for the most significant potential risks.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the causality behind safety protocols is critical for building a culture of safety and ensuring compliance. 3-Phenyl-p-anisidine, as a derivative of p-anisidine, must be handled with the assumption that it carries similar, if not identical, hazards. The parent compound, p-anisidine, is classified as acutely toxic and a suspected carcinogen, demanding rigorous protective measures.
The primary dangers associated with p-anisidine, which we extrapolate to 3-Phenyl-p-anisidine, are:
-
Extreme Acute Toxicity: P-anisidine is designated as fatal if swallowed, fatal if inhaled, and fatal in contact with skin.[1][2] This triple threat means that exposure through any route can have severe consequences, making comprehensive barrier protection non-negotiable.
-
Carcinogenicity: The substance is classified as a Category 1B carcinogen, meaning it may cause cancer. This long-term health hazard necessitates minimizing exposure to the lowest possible levels.
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.[1]
-
Skin Absorption: The molecule is readily absorbed through the skin, making dermal contact a primary route of exposure.[3] This is why meticulous glove selection and use are paramount.
-
Inhalation Hazard: As a solid, the compound can form dust. Inhaling this dust can be fatal.[2] All handling of the solid must be done in a controlled, ventilated environment.
These hazards dictate that our personal protective equipment (PPE) is not just a recommendation but the essential barrier between the researcher and potentially fatal exposure.
Core PPE Requirements: A Multi-Layered Defense
Given the severity of the hazards, a multi-layered PPE approach is mandatory. Workplace controls, such as fume hoods, are the primary line of defense, with PPE serving as the critical last barrier.[3]
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile). | Prevents fatal skin absorption. Double-gloving provides redundancy in case of a tear or puncture. Always inspect gloves before use.[4] |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against dust particles or splashes. A face shield offers an additional layer of protection for the entire face.[2][3] |
| Respiratory Protection | NIOSH-approved respirator with N95, R95, or P95 filters for particulates. | Required when handling the powder outside of a certified chemical fume hood to prevent fatal inhalation of dust.[5] |
| Protective Clothing | Fully-buttoned laboratory coat, long pants, and closed-toe shoes. | Prevents accidental skin contact. Contaminated clothing must be removed immediately and laundered by trained personnel.[1][3] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
The following workflow is designed to be a self-validating system, minimizing the risk of contamination at each step. All operations involving the solid chemical must be performed within a certified chemical fume hood.[2]
Pre-Operation Checklist
-
Verify the chemical fume hood is operational and certified.
-
Ensure an emergency shower and eyewash station are accessible.[3]
-
Confirm the availability of all required PPE in the correct sizes.
-
Prepare a designated waste container for contaminated PPE and materials.
Workflow: Donning, Handling, and Doffing
Caption: Workflow for PPE Donning, Chemical Handling, and Doffing.
Emergency Procedures: Immediate & Decisive Action
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]
-
Spill: Evacuate all non-essential personnel from the area.[3] Wearing full PPE, collect the powdered material in a safe manner (e.g., using absorbent pads for a solution or carefully sweeping the solid) and place it in a sealed container for disposal.[3] Ventilate and wash the spill area after cleanup is complete.[3]
Disposal Plan: Preventing Environmental Contamination
All materials contaminated with 3-Phenyl-p-anisidine must be treated as hazardous waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be placed in a designated, sealed hazardous waste container. Do not take contaminated work clothes home.[3]
-
Chemical Waste: Unused chemical and reaction residues must be disposed of in accordance with local, state, and federal regulations.[3] This typically involves collection by a licensed professional waste disposal service. Do not pour waste down the drain, as p-anisidine is very toxic to aquatic life.[1][2]
By adhering to these rigorous protocols, you can confidently and safely work with 3-Phenyl-p-anisidine, ensuring the integrity of your research and, most importantly, your personal health and safety.
References
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p-ANISIDINE FOR SYNTHESIS - Safety Data Sheet. (2026). Loba Chemie. [Link]
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p-ANISIDINE HAZARD SUMMARY. (Date not available). New Jersey Department of Health. [Link]
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SAFETY DATA SHEET - p-Anisidine. (2025). Thermo Fisher Scientific. [Link]
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P-Anisidine | C7H9NO. (Date not available). PubChem, National Center for Biotechnology Information. [Link]
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NIOSH Pocket Guide to Chemical Hazards - p-Anisidine. (Date not available). Centers for Disease Control and Prevention. [Link]
-
4-Methoxy-3-phenylaniline | C13H13NO. (Date not available). PubChem, National Center for Biotechnology Information. [Link]
-
N-(4-Methoxybenzyl)aniline | C14H15NO. (Date not available). PubChem, National Center for Biotechnology Information. [Link]
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N-(Methoxycarbonyl)-L-phenylalanine | C11H13NO4. (Date not available). PubChem, National Center for Biotechnology Information. [Link]
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Capsaicin - Wikipedia. (Date not available). Wikipedia. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
